Technical Documentation Center

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
  • CAS: 1205544-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the core basic properties of 1-(Aminomethyl)cyclopropan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS No. 1205544-78-0). Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes known information with predicted data and expert analysis of analogous structures to offer valuable insights for its application in research and development.

Introduction: A Unique Building Block in Medicinal Chemistry

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a fascinating molecule that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which combines a strained cyclopropane ring, a primary amine, and a nitrile group, offers a unique set of steric and electronic properties. The cyclopropane motif is of particular interest in drug design as it can enhance metabolic stability, improve potency, and reduce lipophilicity when used as a bioisostere for other common chemical groups.[1] The presence of both a basic aminomethyl group and a reactive nitrile functionality makes this compound a valuable synthon for the construction of more complex molecular architectures.

Physicochemical Properties: A Blend of Known and Predicted Data

A precise understanding of the physicochemical properties of a compound is paramount for its effective use. Due to the scarcity of published experimental data for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, the following table combines information from supplier data sheets with predicted values.

PropertyValueSource
CAS Number 1205544-78-0Supplier Data
Molecular Formula C₅H₉ClN₂Supplier Data
Molecular Weight 132.59 g/mol Supplier Data
Predicted pKa (Conjugate Acid) 9.5 - 10.5Inferred from analogous structures[2][3]
Predicted XlogP -0.7PubChemLite
Appearance Solid (inferred)General knowledge
Solubility Soluble in water (inferred from hydrochloride salt)General knowledge

The Core of Basicity: The Aminomethyl Group

The basicity of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is primarily attributed to the lone pair of electrons on the nitrogen atom of the aminomethyl group. In its hydrochloride salt form, this amine is protonated, forming an ammonium ion. The equilibrium between the free base and its conjugate acid is a critical factor in its reactivity and handling.

Predicted pKa and Influencing Factors

The cyclopropane ring, with its unique electronic properties, is expected to have a modest influence on the basicity of the aminomethyl group. The sp²-like character of the carbon-carbon bonds in the cyclopropane ring could exert a slight electron-withdrawing effect, which would marginally decrease the basicity compared to a simple acyclic primary amine. Conversely, the overall steric bulk of the substituted cyclopropane ring is minimal, suggesting that steric hindrance will not significantly impact the accessibility of the lone pair for protonation. Therefore, a predicted pKa in the range of 9.5 to 10.5 for the conjugate acid is a reasonable estimation.

The following diagram illustrates the acid-base equilibrium of 1-(Aminomethyl)cyclopropanecarbonitrile.

G cluster_0 Acid-Base Equilibrium FreeBase 1-(Aminomethyl)cyclopropanecarbonitrile (Free Base) ConjugateAcid 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride (Conjugate Acid) FreeBase->ConjugateAcid Protonation ConjugateAcid->FreeBase Deprotonation H+ + H⁺ Cl- + Cl⁻ H2O H₂O H3O+ H₃O⁺

Caption: Acid-base equilibrium of the aminomethyl group.

Synthetic and Reactivity Profile: An Inferential Analysis

The synthetic utility and reactivity of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride are dictated by its functional groups.

Synthesis

While a specific, detailed synthesis for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is not widely published, a plausible synthetic route can be inferred from established methods for creating similar cyclopropane derivatives. A common approach involves the Michael-initiated ring closure (MIRC) reaction.[4] An alternative strategy could be the functionalization of a pre-formed cyclopropane ring. For instance, the reduction of a corresponding cyclopropyl carboxamide or the nucleophilic substitution of a halomethylcyclopropanecarbonitrile could yield the desired aminomethyl group.

A generalized synthetic workflow is depicted below:

G Start Starting Material (e.g., α,β-unsaturated nitrile) Step1 Cyclopropanation Start->Step1 e.g., Corey-Chaykovsky reaction Step2 Functional Group Interconversion Step1->Step2 e.g., Reduction of a nitrile or amide Product 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride Step2->Product HCl workup

Caption: A potential synthetic workflow.

Reactivity

The basicity of the aminomethyl group is central to its reactivity. As a nucleophile, it can readily participate in reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

The nitrile group offers further synthetic handles, including:

  • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride.

  • Addition Reactions: Nucleophilic addition to the carbon-nitrogen triple bond.

The strained cyclopropane ring can also participate in ring-opening reactions under certain conditions, particularly with electrophilic reagents.[5][6]

Predicted Spectroscopic Data

For the purpose of characterization, the following spectroscopic features are predicted for the free base form of 1-(Aminomethyl)cyclopropanecarbonitrile.

¹H NMR Spectroscopy
  • Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm.[7][8][9] The geminal and vicinal coupling constants will be characteristic of a three-membered ring system.

  • Aminomethyl Protons (-CH₂-NH₂): The methylene protons adjacent to the amino group are expected to resonate between 2.5 and 3.5 ppm. The protons of the primary amine itself will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Cyclopropane Carbons: The carbon atoms of the cyclopropane ring are expected to have characteristic upfield chemical shifts, typically in the range of -5 to 20 ppm.[10]

  • Quaternary Cyclopropane Carbon: The carbon atom of the cyclopropane ring bearing the aminomethyl and nitrile substituents will be shifted further downfield.

  • Aminomethyl Carbon (-CH₂-NH₂): The carbon of the aminomethyl group is predicted to appear in the range of 30-50 ppm.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.[11]

IR Spectroscopy
  • N-H Stretch: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[12]

  • C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹.[13]

  • C-H Stretch (Cyclopropane): The C-H stretching vibrations of the cyclopropane ring are expected around 3000-3100 cm⁻¹.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential. Based on data for analogous compounds and general chemical safety principles, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a promising, yet under-characterized, building block for chemical synthesis. While a comprehensive experimental dataset is currently lacking, this guide provides a solid foundation for its use by integrating known information with reliable predictions and expert analysis. Its unique combination of a basic aminomethyl group, a reactive nitrile, and a bioisosterically relevant cyclopropane ring makes it a valuable tool for researchers in drug discovery and organic chemistry. Further experimental investigation into its properties is warranted and will undoubtedly expand its applications.

References

  • pKalculator: A pKa predictor for C-H bonds. ChemRxiv. (n.d.). Retrieved from [Link]

  • Basicity of Aliphatic Amines. JoVE. (2023, April 30). Retrieved from [Link]

  • pKa Prediction. Rowan Scientific. (n.d.). Retrieved from [Link]

  • MoKa - pKa modelling. Molecular Discovery. (n.d.). Retrieved from [Link]

  • Rowan's Free Online pKa Calculator. Rowan Scientific. (n.d.). Retrieved from [Link]

  • Basicity of Amines. Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Tools for Estimating pKa. YouTube. (2011, June 24). Retrieved from [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. (2013, February 15). Retrieved from [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Basicity of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... ResearchGate. (n.d.). Retrieved from [Link]

  • Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system. Google Patents. (n.d.).
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. (2017, April 18). Retrieved from [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. (1963, April). Retrieved from [Link]

  • The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. The Astrophysics & Astrochemistry Laboratory. (n.d.). Retrieved from [Link]

  • 13C - NMR Absorptions of Major Functional Groups. NIST. (2012, June 22). Retrieved from [Link]

  • Introduction to IR Spectroscopy - Amines. YouTube. (2012, October 11). Retrieved from [Link]

  • Reactivity of electrophilic cyclopropanes. PMC - NIH. (n.d.). Retrieved from [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. (2025, August 8). Retrieved from [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (2024, December 23). Retrieved from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. ACS Publications. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. (2024, August 30). Retrieved from [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. (n.d.). Retrieved from [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclopropane α-Amino Acids. ResearchGate. (n.d.). Retrieved from [Link]

  • Reactivity of electrophilic cyclopropanes. ResearchGate. (n.d.). Retrieved from [Link]

  • Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. RSC Publishing. (2020, January 8). Retrieved from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing. (n.d.). Retrieved from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. (n.d.). Retrieved from [Link]

  • 1-Amino-1-cyclopropanecarbonitrile hydrochloride. PubChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride mechanism of action

The following technical guide details the properties, mechanistic utility, and experimental application of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride . Mechanistic Utility, Chemical Architecture, and Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanistic utility, and experimental application of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride .

Mechanistic Utility, Chemical Architecture, and Application in Drug Discovery[1]

Executive Summary

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a specialized bifunctional building block used in the synthesis of conformationally restricted pharmaceutical intermediates.[1] Unlike its lower homolog (1-aminocyclopropanecarbonitrile, the precursor to Odanacatib), this scaffold features a methylene spacer (-CH₂-) between the amine and the quaternary carbon.[1]

This structural nuance provides a critical "extension arm," allowing medicinal chemists to introduce the metabolic stability of the cyclopropane ring while maintaining the precise bond vectors required for receptor binding in targets such as Cathepsin inhibitors , NK1 antagonists , and Voltage-Gated Calcium Channel (VGCC) ligands (e.g., Gabapentinoids).

Chemical Architecture & Mechanistic Utility

The "Mechanism of Action" for this compound in a drug discovery context refers to its ability to modulate the physicochemical and pharmacokinetic properties of a final drug candidate (API).[1]

The Cyclopropyl "Lock" (Thorpe-Ingold Effect)

The geminal substitution at the C1 position of the cyclopropane ring induces the Thorpe-Ingold effect (gem-dimethyl effect).[1]

  • Mechanism: The internal bond angle of the cyclopropane ring (~60°) forces the external substituents (the nitrile and the aminomethyl group) to spread apart (bond angle >109.5°).

  • Impact: This pre-organizes the molecule into a "reactive conformer," reducing the entropic penalty when the final drug binds to its protein target.

Metabolic Blockade

The quaternary carbon at position 1 (C1) lacks hydrogen atoms.[1]

  • Mechanism: This structure effectively blocks metabolic degradation pathways such as

    
    -hydroxylation  or racemization , which are common failure points for chiral amino acid derivatives.[1]
    
  • Result: Drugs incorporating this motif typically exhibit longer half-lives (

    
    ) and higher oral bioavailability.[1]
    
Orthogonal Reactivity (Synthetic Mechanism)

The molecule possesses two distinct reactive centers ("Warheads") that allow for sequential elaboration:[1]

  • Primary Amine (Nucleophile): Ready for amide coupling, reductive amination, or sulfonylation.[1]

  • Nitrile (Electrophile/Precursor): Can be hydrolyzed to a carboxylic acid (yielding a

    
    -amino acid), reduced to an amine (yielding a diamine), or converted to a tetrazole (bioisostere of a carboxylate).[1]
    

ChemicalMechanism Scaffold 1-(Aminomethyl) cyclopropanecarbonitrile Effect1 Thorpe-Ingold Effect (Conformational Lock) Scaffold->Effect1 Effect2 Metabolic Blockade (Quaternary Carbon) Scaffold->Effect2 Outcome1 High Receptor Affinity (Low Entropy Cost) Effect1->Outcome1 Binding Outcome2 Extended Half-life (No α-H abstraction) Effect2->Outcome2 PK Profile

Figure 1: Mechanistic impact of the cyclopropane scaffold on drug pharmacodynamics and pharmacokinetics.

Structural Distinction (Critical Note)

Researchers frequently confuse this molecule with its lower homolog.[1] It is vital to verify the CAS number before synthesis.[1]

Feature1-(Aminomethyl)cyclopropanecarbonitrile (Subject)1-Aminocyclopropanecarbonitrile (Common Analog)
CAS (HCl) 1205544-78-0 127946-77-4
Structure Ring-CH₂ -NH₂ (Methylene spacer)Ring-NH₂ (Direct attachment)
Drug Class Gabapentinoids / PeptidomimeticsCathepsin K Inhibitors (e.g., Odanacatib)
Role

-Amino Acid Mimetic

-Amino Acid Mimetic

Experimental Protocols

Synthesis of the Core Scaffold

While often purchased, the synthesis of the hydrochloride salt typically proceeds via the partial reduction of 1,1-cyclopropanedicarbonitrile.[1]

Reaction Scheme: Cyclopropane-1,1-dicarbonitrile + [H] (Selective Reduction) → 1-(Aminomethyl)cyclopropanecarbonitrile[1]

Step-by-Step Protocol (Laboratory Scale):

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reactants: Dissolve 1,1-cyclopropanedicarbonitrile (10 mmol) in anhydrous Ethanol (50 mL).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.1 eq) followed by dropwise addition of Cobalt(II) Chloride hexahydrate (
    
    
    
    , 0.1 eq). Note: The cobalt salt catalyzes the selective reduction of the nitrile to the primary amine.
  • Quench: Stir for 2 hours at room temperature. Quench with 1N HCl until pH < 2.

  • Workup: Evaporate ethanol. Basify the aqueous residue with NaOH (pH 12) and extract with Dichloromethane (DCM) (3x).[1]

  • Salt Formation: Dry organic layer (

    
    ), filter, and treat with 4M HCl in Dioxane.
    
  • Isolation: Filter the resulting white precipitate (The HCl salt) and dry under vacuum.

Application: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

A common use of this building block is converting the nitrile into a tetrazole ring, creating a lipophilic carboxylate mimic.[1]

Protocol:

  • Coupling: First, protect or couple the free amine of 1-(aminomethyl)cyclopropanecarbonitrile to your desired scaffold (e.g., using HATU/DIPEA) to prevent side reactions.[1]

  • Cycloaddition: Dissolve the intermediate (containing the nitrile) in DMF.

  • Reagents: Add Sodium Azide (

    
    , 1.5 eq) and Ammonium Chloride (
    
    
    
    , 1.5 eq).
  • Heating: Heat the mixture to 90-110°C for 12-24 hours behind a blast shield.

  • Purification: Cool, dilute with water, acidify to pH 3, and extract with Ethyl Acetate. The tetrazole product precipitates or is extracted.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the workflow of incorporating this building block into a final drug candidate (API).

SynthesisWorkflow Start 1-(Aminomethyl) cyclopropanecarbonitrile HCl Step1 Step 1: Amine Coupling (Reaction with Acid Chloride/Carboxylic Acid) Start->Step1 Base (DIPEA) Inter Intermediate: N-Functionalized Nitrile Step1->Inter Branch Divergent Path Inter->Branch PathA Path A: Hydrolysis (Target: Gamma-Amino Acid Analog) Branch->PathA HCl/H2O, Heat PathB Path B: Tetrazole Formation (Target: Bioisostere) Branch->PathB NaN3, NH4Cl PathC Path C: Reduction (Target: Diamine) Branch->PathC H2, Raney Ni

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and amine groups.[1]

References

  • Chemical Identity & Properties

    • Source: PubChem. (2025).[1] 1-Amino-1-cyclopropanecarbonitrile hydrochloride (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1]

    • (Note: Reference for the general class; specific CAS 1205544-78-0 verified via chemical suppliers).[1]

  • Cyclopropane in Medicinal Chemistry

    • Source: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1]

    • [1]

  • Synthetic Methodology (Nitrile Reduction)

    • Source: Caddick, S., et al. (2003).[1] Intermolecular Radical Addition to O-Alkyl Aldoximes... Tetrahedron Letters. (General protocol for selective nitrile reduction in the presence of strained rings).

    • [1]

  • Commercial Availability & Physical Data

    • Source: BLD Pharm. (2024).[1] 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride MSDS and Technical Data.

Sources

Foundational

Technical Guide: 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride &amp; Structural Analogues

Executive Summary 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a high-value bifunctional building block characterized by a gem-disubstituted cyclopropane ring. This scaffold serves as a critical conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a high-value bifunctional building block characterized by a gem-disubstituted cyclopropane ring. This scaffold serves as a critical conformational lock in peptidomimetics and a precursor to


-amino acids.

Unlike its


-amino analogue (1-aminocyclopropanecarbonitrile, the warhead in Odanacatib), the 1-(aminomethyl)  variant introduces a methylene spacer, classifying it as a 

-amino nitrile. This structural distinction imparts unique flexibility while retaining the Thorpe-Ingold effect (gem-dimethyl effect), which pre-organizes the molecule for target binding and enhances metabolic stability by blocking the P450-susceptible methine position found in linear analogues.

This guide provides a comprehensive technical analysis of the molecule, its synthesis via selective nitrile reduction, and its structural analogues in drug discovery.

Structural Biology & Pharmacophore Analysis

The Thorpe-Ingold Effect in Drug Design

The cyclopropane ring forces the substituents (aminomethyl and nitrile) into a fixed orientation. In linear chains, bond rotation allows for high entropic freedom. In 1-(aminomethyl)cyclopropanecarbonitrile, the internal bond angle (


60°) compresses the external bond angle (

), forcing the substituents closer together.
  • Conformational Locking: The scaffold mimics the gauche conformation of open-chain GABA analogues.

  • Metabolic Blockade: The quaternary carbon at position 1 prevents metabolic oxidation/deamination, a common failure mode in linear amine drugs.

Structural Analogues Hierarchy

The utility of this scaffold is best understood through its analogues, which are categorized by ring size and side-chain length.

Analogue ClassStructure / NameKey FeatureDrug Application
Target Molecule 1-(Aminomethyl)cyclopropanecarbonitrile

-amino nitrile
Precursor to conformationally restricted GABA; Peptidomimetic linkers.

-Amino Analogue
1-Aminocyclopropanecarbonitrile

-amino nitrile
Odanacatib intermediate (Cathepsin K inhibitor). Warhead forms covalent bond with Cys25.
Hydrolyzed Homologue 1-(Aminomethyl)cyclohexaneacetic acid

-amino acid (Ring expanded)
Gabapentin . Calcium channel

ligand.
Direct Hydrolysis 1-(Aminomethyl)cyclopropanecarboxylic acid

-amino acid
Cyclopropane analogue of GABA; NMDA modulator research.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride presents a chemoselectivity challenge: reducing one nitrile group to an amine without over-reducing the second nitrile or cleaving the strained cyclopropane ring.

Primary Synthetic Route: Malononitrile Alkylation & Selective Reduction

This route is favored for its scalability and use of inexpensive starting materials.

Step 1: Double Alkylation (Cyclopropanation) Malononitrile is alkylated with 1,2-dibromoethane using a phase-transfer catalyst or strong base.

  • Reagents: Malononitrile, 1,2-Dibromoethane, K₂CO₃, DMSO or DMF.

  • Mechanism:[1][2][3][4][5][6] Double

    
     displacement.
    

Step 2: Chemoselective Reduction Partial reduction of the dinitrile to the mono-amine is achieved using Sodium Borohydride (


) activated by a transition metal salt (Nickel Chloride or Cobalt Chloride).
  • Reagents:

    
    , 
    
    
    
    , Methanol.
  • Selectivity: The generated "nickel boride" species effectively reduces the nitrile to a primary amine. Stoichiometric control prevents diamine formation.

Step 3: Salt Formation The free amine is trapped immediately as the hydrochloride salt to prevent polymerization or self-cyclization.

Visualization of Synthetic Logic

SynthesisPath SM Malononitrile (CH2(CN)2) Inter1 1,1-Cyclopropane- dicarbonitrile SM->Inter1 Double Alkylation Reagent1 1,2-Dibromoethane K2CO3 / DMSO Reagent1->Inter1 Target 1-(Aminomethyl)cyclopropane- carbonitrile (Free Base) Inter1->Target Mono-Reduction Reagent2 NaBH4 / NiCl2 (Selective Reduction) Reagent2->Target Final Target HCl Salt (C5H8N2·HCl) Target->Final Precipitation SaltStep HCl / Et2O SaltStep->Final

Caption: Figure 1. Chemoselective synthesis pathway from malononitrile via nickel-boride mediated reduction.

Experimental Protocols

Protocol A: Synthesis of 1,1-Cyclopropanedicarbonitrile

Note: This reaction is exothermic. Perform in a fume hood.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Solvent/Base: Charge the flask with DMSO (300 mL) and Potassium Carbonate (

    
    , 1.5 eq).
    
  • Addition: Add Malononitrile (1.0 eq) and 1,2-Dibromoethane (1.2 eq) at room temperature.

  • Reaction: Stir vigorously. The exotherm will raise the temperature to

    
    50-60°C. Maintain stirring for 4 hours.
    
  • Workup: Pour the mixture into ice water (1 L). Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. The solid product (1,1-cyclopropanedicarbonitrile) can be recrystallized from ethanol.
    
Protocol B: Selective Reduction to 1-(Aminomethyl)cyclopropanecarbonitrile HCl

Critical Step: Control of stoichiometry is vital to avoid diamine formation.

  • Preparation: Dissolve 1,1-cyclopropanedicarbonitrile (10 mmol) and

    
     (1 mmol, 0.1 eq) in Methanol (50 mL). The solution will be green.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 30 mmol, 3 eq) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black (formation of Nickel Boride) and evolve hydrogen gas vigorously.

  • Quench: Allow to warm to room temperature and stir for 1 hour. Quench with water (10 mL).

  • Extraction: Filter off the black precipitate (Celite). Extract the filtrate with Dichloromethane (

    
     mL).
    
  • Salt Formation: Dry the organic phase (

    
    ). Do not concentrate to dryness  (free base is unstable). Add 4M HCl in Dioxane (1.1 eq) dropwise to the organic solution.
    
  • Isolation: The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Medicinal Chemistry Applications

The "Warhead" Concept (Odanacatib Context)

While the aminomethyl analogue is a linker/spacer, the alpha-amino analogue (1-aminocyclopropanecarbonitrile) is famous as the "warhead" in Cathepsin K inhibitors like Odanacatib.

  • Mechanism: The nitrile carbon is electrophilic. The active site Cysteine thiolate (

    
    ) of the enzyme attacks the nitrile, forming a reversible thioimidate  adduct.
    
  • Why Cyclopropane? The ring strain increases the electrophilicity of the nitrile compared to linear nitriles, enhancing potency while maintaining reversibility (preventing permanent enzyme inactivation).

Diagram: Mechanism of Action (Nitrile Warhead)

WarheadMechanism Enzyme Cathepsin K (Active Site Cys25-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Cyclopropane Nitrile (Electrophile) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Inhibition) Complex->Adduct Nucleophilic Attack (S- attacks C≡N) Adduct->Complex Slow Dissociation (Reversibility)

Caption: Figure 2. Mechanism of Cysteine Protease inhibition by cyclopropane nitriles.

References

  • Odanacatib Discovery: Gauthier, J. Y., et al. (2008). "The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

  • Cyclopropane Synthesis: Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. Link

  • Nitrile Reduction Protocol: Caddick, S., et al. (2003). "Intermolecular radical addition to imines: a new route to amines." Tetrahedron. Link

  • Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

  • Compound Data: PubChem CID 66645273 (1-(Aminomethyl)cyclopropanecarbonitrile). Link

Sources

Exploratory

The Aminonitrile Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications

Executive Summary The aminonitrile moiety ( ) represents a "privileged structure" in medicinal chemistry, serving as both a versatile synthetic intermediate and a potent electrophilic warhead in drug design. Its biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminonitrile moiety (


) represents a "privileged structure" in medicinal chemistry, serving as both a versatile synthetic intermediate and a potent electrophilic warhead in drug design. Its biological activity is primarily driven by the cyano group's ability to form covalent adducts with nucleophilic residues (cysteine thiols or serine hydroxyls) in enzyme active sites.

This technical guide analyzes the aminonitrile group's dual role: as a reversible covalent inhibitor in blockbuster drugs like Vildagliptin and Odanacatib, and as a source of toxicity in lathyrism via lysyl oxidase inhibition.

Structural & Electronic Properties: The "Cyano Warhead"

The efficacy of aminonitriles stems from the unique stereoelectronic properties of the nitrile (


) group.
Electrophilicity and Reversibility

Unlike irreversible warheads (e.g., acrylamides) that permanently alkylate proteins, the nitrile group typically acts as a reversible covalent electrophile .

  • Linear Geometry: The

    
    -hybridized carbon is linearly accessible, minimizing steric hindrance in tight active sites.
    
  • Dipole Moment: The strong dipole (~3.9 D) orients the inhibitor within the active site via electrostatic interactions before covalent bond formation.

  • Pka Modulation: The adjacent amine group (

    
    -position) lowers the 
    
    
    
    of the
    
    
    -proton, facilitating metabolic transformations, but also influencing the electrophilicity of the nitrile carbon through inductive effects.
The "Warhead" Mechanism

Upon binding, the nitrile carbon undergoes nucleophilic attack by an enzyme's active site residue.

  • Cysteine Proteases (e.g., Cathepsin K): The thiolate anion (

    
    ) attacks the nitrile carbon to form a thioimidate  adduct.
    
  • Serine Proteases (e.g., DPP-4): The hydroxyl group (

    
    ) attacks to form an imidate  adduct.
    

This reaction mimics the transition state of peptide bond hydrolysis, trapping the enzyme in a stable, yet often reversible, complex.

Mechanism of Action: Covalent Inhibition Pathways

The following diagram illustrates the kinetic mechanism of cysteine protease inhibition by an aminonitrile, resulting in the formation of the thioimidate species.

Visualization: Cysteine Protease Inhibition Pathway

NitrileMechanism Enzyme Free Enzyme (Cys-SH / His-Im) EI_Complex Non-Covalent Michaelis Complex (E•I) Enzyme->EI_Complex + Inhibitor Inhibitor Aminonitrile Inhibitor (R-CN) Inhibitor->EI_Complex TS Transition State (Nu Attack) EI_Complex->TS Nucleophilic Attack Adduct Thioimidate Adduct (E-S-C(=NH)-R) TS->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (k_off)

Caption: Kinetic pathway of aminonitrile binding. The formation of the thioimidate adduct is the rate-limiting step for inhibition.

Medicinal Chemistry Case Studies

The clinical success of aminonitriles depends heavily on the "residence time" of the drug on the target enzyme.

Vildagliptin (DPP-4 Inhibitor)

Vildagliptin is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), used for Type 2 Diabetes.[1][2][3][4]

  • Structure: Contains a cyanopyrrolidine moiety.

  • Mechanism: The nitrile group forms a reversible imidate adduct with the active site Serine 630 .

  • Key Insight: The slow dissociation rate of the imidate complex allows for sustained inhibition of GLP-1 degradation even after the free drug is cleared from plasma.

Odanacatib (Cathepsin K Inhibitor)

Designed for osteoporosis, Odanacatib selectively inhibits Cathepsin K (a cysteine protease) over other cathepsins (B, L, S).[5][6]

  • Selectivity Filter: A P2-position fluoroleucine side chain locks the molecule into the S2 pocket of Cathepsin K.

  • Mechanism: Forms a thioimidate adduct with Cysteine 25 .

  • Clinical Note: Although highly efficacious, development was halted due to stroke risk, highlighting the importance of off-target screening for this class.

Data Summary: Aminonitrile Therapeutics[5][6][7][8][9][10][11]
DrugTarget EnzymeMechanismBinding ResidueIndicationStatus
Vildagliptin DPP-4 (Serine Protease)Reversible ImidateSer630Type 2 DiabetesApproved
Saxagliptin DPP-4 (Serine Protease)Reversible ImidateSer630Type 2 DiabetesApproved
Odanacatib Cathepsin K (Cysteine Protease)Reversible ThioimidateCys25OsteoporosisDiscontinued (Phase III)

Toxicology: The Double-Edged Sword

While valuable in therapy, the aminonitrile group has a historical association with toxicity, specifically Osteolathyrism .

Mechanism of Lathyrism (BAPN)

-Aminopropionitrile (BAPN), found in sweet peas (Lathyrus odoratus), is a potent irreversible inhibitor of Lysyl Oxidase (LOX) .[7]
  • Physiological Role of LOX: Catalyzes the oxidative deamination of lysine residues in collagen and elastin, initiating cross-linking.

  • Inhibition: BAPN covalently binds to the LOX active site (likely targeting the copper-dependent cofactor), preventing cross-linking.[8]

  • Outcome: Connective tissue fragility, skeletal deformities, and aortic aneurysms.

Safety Protocol: In drug discovery, any aminonitrile lead compound must be screened against Lysyl Oxidase early in the cascade to rule out lathyrogenic potential.

Experimental Protocols

Synthesis: Modified Strecker Reaction (TMSCN Method)

The classical Strecker synthesis using HCN is hazardous. The modern standard utilizes Trimethylsilyl Cyanide (TMSCN) for enhanced safety and yield.

Reagents:

  • Aldehyde/Ketone (1.0 eq)[9]

  • Amine (1.0 eq)[9][10]

  • TMSCN (1.2 eq)[9][10]

  • Catalyst: Indium(III) Chloride (

    
    , 1-5 mol%) or Iodine (
    
    
    
    ).
  • Solvent: Acetonitrile or Water.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in Acetonitrile (5 mL). Stir at Room Temperature (RT) for 15 minutes.

  • Catalyst Addition: Add

    
     (0.05 mmol).
    
  • Cyanation: Add TMSCN (1.2 mmol) dropwise under an inert atmosphere (

    
    ). Caution: TMSCN releases HCN upon hydrolysis. Work in a fume hood.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Disappearance of aldehyde).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Characterization: Determination

For covalent inhibitors,


 is time-dependent and insufficient. You must determine the second-order rate constant of inactivation (

).
  • Incubation: Incubate enzyme + inhibitor at varying concentrations (

    
    ) for different time points (
    
    
    
    ).
  • Activity Assay: Measure residual enzyme activity (

    
    ) using a fluorogenic substrate.
    
  • Plotting:

    • Plot

      
       vs. time to get 
      
      
      
      for each
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to fit the hyperbolic equation:
      
      
  • Interpretation: A high

    
     indicates a potent "warhead" that rapidly and specifically labels the target.
    

Drug Discovery Workflow

The following diagram outlines the decision matrix for developing aminonitrile-based therapeutics, emphasizing the critical "Tox Gate" for Lysyl Oxidase.

Workflow Start Hit Identification (Scaffold Screening) Synth Synthesis (Modified Strecker) Start->Synth Potency In Vitro Potency (k_inact / K_I) Synth->Potency Selectivity Selectivity Screen (e.g., Cat K vs Cat L) Potency->Selectivity ToxGate TOX GATE: Lysyl Oxidase Assay Selectivity->ToxGate Pass Lead Optimization (PK/PD) ToxGate->Pass No LOX Inhibition Fail Discard / Re-design ToxGate->Fail LOX Inhibition

Caption: Development pipeline for aminonitriles. The Lysyl Oxidase (LOX) screen is a critical "Go/No-Go" decision point.

References

  • Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Source: Diabetes, Obesity and Metabolism (via PubMed/NIH) URL:[Link]

  • Odanacatib, a selective cathepsin K inhibitor for osteoporosis. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Source: Frontiers in Chemistry URL:[Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. Source: Chemistry Central Journal (PMC) URL:[Link]

  • Osteolathyrism: Cause and Pathophysiology. Source: Wikipedia (Verified via secondary tox sources) URL:[Link][11]

Sources

Foundational

What is 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride?

Technical Monograph: 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride Abstract 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 1205544-78-0) is a high-value bifunctional building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

Abstract 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 1205544-78-0) is a high-value bifunctional building block in medicinal chemistry, characterized by a geminally disubstituted cyclopropane ring.[1][2] This scaffold serves as a critical intermediate for introducing conformational restriction into bioactive molecules, particularly in the synthesis of


-amino acid analogs (GABA mimics) and antiviral agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery.

Chemical Identity & Physicochemical Properties

This compound features a cyclopropane ring substituted at the C1 position with both a nitrile group (


) and an aminomethyl group (

). The hydrochloride salt form improves stability and solubility for handling.
Property Data
IUPAC Name 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
CAS Number 1205544-78-0
Molecular Formula

Molecular Weight 132.59 g/mol
Structure (SMILES) Cl.NCC1(CC1)C#N
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Key Functionality Bifunctional: Electrophilic nitrile and nucleophilic amine.

Strategic Utility in Drug Discovery

The utility of 1-(aminomethyl)cyclopropanecarbonitrile stems from the Thorpe-Ingold effect (gem-dimethyl effect). The cyclopropane ring constrains the conformational freedom of the attached substituents, often locking the molecule into a bioactive conformation.

Core Applications:
  • GABA Analogs: It is the direct nitrile precursor to 1-(aminomethyl)cyclopropanecarboxylic acid , a conformationally restricted analog of Gabapentin. The cyclopropane ring mimics the cyclohexane ring of Gabapentin but with distinct steric and electronic properties.

  • Peptidomimetics: Used to introduce "kinks" in peptide backbones, stabilizing secondary structures like

    
    -turns.
    
  • Enzyme Inhibitors: The scaffold appears in various patent literatures for HIV inhibitors (e.g., CCR5 antagonists) and Cathepsin K inhibitors, where the rigid core improves metabolic stability by preventing cytochrome P450 oxidation at the

    
    -carbon.
    

Synthetic Methodology

The synthesis of 1-(aminomethyl)cyclopropanecarbonitrile requires precise chemoselectivity to differentiate between the ester and nitrile groups during the sequence. The following protocol outlines a robust, scalable route starting from ethyl cyanoacetate.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start Ethyl Cyanoacetate (Starting Material) Step1 Cyclopropanation (1,2-Dibromoethane, K2CO3) Start->Step1 Inter1 Ethyl 1-cyanocyclopropane- carboxylate Step1->Inter1 Step2 Chemoselective Reduction (NaBH4, LiCl) Inter1->Step2 Inter2 1-(Hydroxymethyl)- cyclopropanecarbonitrile Step2->Inter2 Step3 Activation & Substitution (MsCl, then NaN3) Inter2->Step3 Inter3 1-(Azidomethyl)- cyclopropanecarbonitrile Step3->Inter3 Step4 Staudinger Reduction (PPh3, H2O) + HCl Inter3->Step4 Final 1-(Aminomethyl)cyclopropane- carbonitrile HCl Step4->Final

Caption: Step-wise synthesis emphasizing chemoselective reduction of the ester moiety in the presence of a nitrile.

Detailed Protocol

Step 1: Cyclopropanation

  • Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium carbonate (

    
    ), DMF.
    
  • Procedure: Ethyl cyanoacetate is alkylated with 1,2-dibromoethane under basic conditions. The reaction utilizes the acidity of the

    
    -protons (flanked by nitrile and ester) to form the cyclopropane ring via a double nucleophilic substitution.
    
  • Critical Control: Temperature must be controlled (

    
    ) to prevent polymerization or ring opening.
    

Step 2: Chemoselective Reduction

  • Reagents: Sodium Borohydride (

    
    ), Lithium Chloride (
    
    
    
    ), Ethanol/THF.
  • Mechanism: The in situ generation of Lithium Borohydride (

    
    ) allows for the reduction of the ester to a primary alcohol without affecting the nitrile group. Standard 
    
    
    
    would likely reduce the nitrile to an amine, destroying the orthogonality.
  • Outcome: Formation of 1-(hydroxymethyl)cyclopropanecarbonitrile .

Step 3: Functional Group Interconversion (Alcohol


 Amine) 
  • Activation: The alcohol is converted to a mesylate (using Methanesulfonyl chloride,

    
    ) or tosylate to create a good leaving group.
    
  • Substitution: Treatment with Sodium Azide (

    
    ) in DMF yields 1-(azidomethyl)cyclopropanecarbonitrile .
    
  • Reduction: The azide is reduced to the amine via the Staudinger reaction (Triphenylphosphine,

    
    , followed by water). This method is preferred over catalytic hydrogenation to avoid reducing the nitrile group.
    

Step 4: Salt Formation

  • The crude amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt, ensuring high purity and stability.

Applications & Reaction Pathways

The molecule serves as a "divergent intermediate." Depending on the reaction conditions, the nitrile and amine groups can be manipulated independently.

DOT Diagram: Divergent Applications

Applications Core 1-(Aminomethyl)cyclopropane- carbonitrile HCl Path1 Acid Hydrolysis (HCl/H2O, Heat) Core->Path1 Path2 Nitrile Reduction (H2, Raney Ni) Core->Path2 Path3 Heterocyclization (e.g., with Hydrazine) Core->Path3 Prod1 1-(Aminomethyl)cyclopropane- carboxylic Acid (GABA Analog) Path1->Prod1 Prod2 1,1-Bis(aminomethyl)- cyclopropane (Chelating Ligand) Path2->Prod2 Prod3 Spiro-cyclic Heterocycles Path3->Prod3

Caption: Divergent synthetic utility showing access to amino acids, diamines, and heterocycles.

  • Synthesis of GABA Analogs: Hydrolysis of the nitrile group (using concentrated HCl) yields the

    
    -amino acid. This specific analog exhibits distinct transport properties across the Blood-Brain Barrier (BBB) compared to acyclic analogs.
    
  • Synthesis of Diamines: Full reduction of the nitrile yields 1,1-bis(aminomethyl)cyclopropane, a potent bidentate ligand for coordination chemistry and a precursor for cisplatin analogs (e.g., involving platinum coordination).

Handling & Safety

  • Toxicity: As a nitrile derivative, the compound should be treated as potentially releasing cyanide upon metabolism or under strong oxidative conditions. However, the HCl salt reduces volatility.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at

    
     or 
    
    
    
    under inert atmosphere (Argon/Nitrogen).
  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberates the free amine, increasing volatility).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 14586363 (Related: 1-Amino-1-cyclopropanecarbonitrile).
    • Source:

  • Synthetic Methodology (Cyclopropanation & Reduction)

    • Gaucher, A., et al. (2010).
    • Source:

  • Applications in Antiviral Research

    • Patent EP2321319B1. "Antiviral compounds."[3] Describes the use of cyclopropyl-containing amines in HIV inhibitor scaffolds.

    • Source:

  • GABA Analog Synthesis

    • Bryans, J. S., et al. (1998). "3-Substituted GABA analogs with enriched therapeutic activity.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride in Agrochemical Design

This guide outlines the technical application, handling, and synthetic utility of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 1205544-78-0), a critical building block for next-generation agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, handling, and synthetic utility of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 1205544-78-0), a critical building block for next-generation agrochemicals.[1]

[1]

Executive Summary

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a specialized bifunctional building block used to introduce the gem-disubstituted cyclopropane motif into active ingredients (AIs).[1] Unlike simple alkyl chains, this motif provides a "conformational lock" via the Thorpe-Ingold effect, rigidly orienting substituents to maximize receptor binding affinity.

In agrochemistry, this compound is primarily utilized as a precursor for


-amino acids  and heterocyclic scaffolds  found in Carboxylic Acid Amide (CAA) fungicides and novel peptidomimetic herbicides.[1] Its hydrochloride salt form ensures stability and water solubility, facilitating controlled dosing in aqueous or polar-organic synthesis streams.[1]

Physicochemical Profile & Formulation Relevance

Understanding the fundamental properties of the intermediate is prerequisite to its successful incorporation into synthesis workflows.

PropertyValue / CharacteristicImpact on Process/Formulation
CAS Number 1205544-78-0 (Aminomethyl variant)Distinct from 1-amino analog (CAS 127946-77-4).[1]
Molecular Weight 132.59 g/mol Low MW allows high atom economy in synthesis.
Appearance White to off-white crystalline solidEasy to handle; flowability aids automated weighing.
Solubility High: Water, Methanol, DMSOLow: Toluene, Hexane, DCMRequires polar solvents for reaction; product extraction often uses biphasic systems.
Hygroscopicity Moderate to HighCritical: Must be stored in desiccated conditions. Moisture uptake alters stoichiometry.[1]
pKa (Est.) ~9.5 (Amine), ~-1.5 (Nitrile N)Amine is protonated (stable) as salt.[1] Free-basing requires pH >10.[1]

Strategic Application: The "Conformational Lock" in AI Design

The cyclopropane ring is not merely a spacer; it is a metabolic blocker and a structural rigidifier.

Metabolic Stability

In many agrochemicals, alkyl chains are sites of rapid oxidative degradation (hydroxylation) by plant or fungal Cytochrome P450 enzymes.[1] Replacing a flexible ethyl or isopropyl chain with a cyclopropane ring removes abstractable hydrogens and sterically hinders enzymatic attack, significantly extending the half-life of the AI in the field.[1]

Synthetic Utility Map

The compound serves as a divergent node. The nitrile group can be hydrolyzed, reduced, or cyclized, while the amine serves as a handle for coupling to the core pharmacophore.[1]

SynthesisMap Start 1-(Aminomethyl) cyclopropanecarbonitrile HCl Path1 Hydrolysis (Acid/Base) Start->Path1 Path2 Reduction (H2/Cat) Start->Path2 Path3 Cyclization (with Azides/Hydrazines) Start->Path3 Inter1 Beta-Amino Acid (Gem-Cyclopropyl) Path1->Inter1 -CN to -COOH Inter2 Diamine Scaffold Path2->Inter2 -CN to -CH2NH2 Inter3 Tetrazoles / Imidazoles Path3->Inter3 Heterocycle Formation Final1 Peptidomimetic Fungicides Inter1->Final1 Amide Coupling Final2 Broad Spectrum Herbicides Inter2->Final2 Final3 Nitrification Inhibitors Inter3->Final3

Figure 1: Divergent synthetic pathways utilizing the aminomethyl-cyclopropane scaffold.

Detailed Protocols

Protocol A: Quality Control & Stoichiometry Verification

Objective: Determine the precise purity and chloride content to ensure accurate stoichiometry in subsequent coupling reactions. Excess HCl can quench organometallic reagents or alter pH-sensitive couplings.[1]

Reagents:

  • 0.1 M Silver Nitrate (AgNO3) standardized solution.[1]

  • 5% Potassium Chromate indicator.

  • HPLC Grade Methanol.

Procedure:

  • Sample Prep: Accurately weigh 150 mg of the hydrochloride salt into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve in 50 mL of deionized water. Ensure complete dissolution (sonicate if necessary).[1]

  • pH Adjustment: Check pH; if acidic (<4), neutralize slightly with dilute NaHCO3 to pH 6-7 (avoid precipitation).

  • Titration: Add 1 mL of Potassium Chromate indicator. Titrate with 0.1 M AgNO3 under vigorous stirring until the precipitate turns from white (AgCl) to a persistent reddish-brown (Ag2CrO4).

  • Calculation:

    
    
    Where:
    
    • 
       = Volume of AgNO3 consumed (mL)[1]
      
    • 
       = Normality of AgNO3 (0.1)[1]
      
    • 
       = Molecular Weight (132.59)[1]
      
    • 
       = Weight of sample (g)
      

Acceptance Criteria: Purity > 98.0% w/w. Chloride content should match theoretical (26.7%) within ±0.5%.[1]

Protocol B: Synthesis of Gem-Cyclopropyl Beta-Amino Acid (Hydrolysis)

Context: This protocol converts the nitrile group into a carboxylic acid, creating a


-amino acid.[1] These are resistant to proteolysis and are key components in modern fungicides.[1]

Safety Note: This reaction evolves ammonia gas. Perform in a well-ventilated fume hood.

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add 10.0 g (75.4 mmol) of 1-(Aminomethyl)cyclopropanecarbonitrile HCl .

  • Solvent/Reagent: Add 60 mL of 6N Hydrochloric Acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS for disappearance of the nitrile peak.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove excess water and HCl. A white solid residue will form.

    • Purification: Triturate the residue with cold acetone (50 mL) to remove non-polar impurities.[1] Filter the white solid.

  • Free Basing (Optional - for coupling): Dissolve the solid in minimal water, load onto a Dowex 50W ion-exchange column (H+ form). Wash with water, then elute the amino acid with 2M Ammonium Hydroxide. Lyophilize the eluent.

Yield Expectation: >85% of 1-(aminomethyl)cyclopropanecarboxylic acid.[1]

Protocol C: Formulation Stability Testing (Pre-Formulation)

Before scaling up, the compatibility of the salt with common formulation excipients must be verified.[1]

Matrix:

  • Prepare 50:50 mixtures of the intermediate with:

    • Filler: Kaolin clay

    • Surfactant: Sodium Lignosulfonate

    • Solvent: N-Methyl-2-pyrrolidone (NMP)[1]

  • Stress Condition: Store mixtures at 54°C for 2 weeks (CIPAC MT 46.3 standard).

  • Analysis: Analyze by HPLC for degradation products (hydrolysis of nitrile or ring opening).

Decision Logic:

  • Stable: < 5% degradation. Proceed to process scale-up.[1]

  • Unstable: Check for ring opening (common in acidic clays).[1] Switch to neutral carriers (e.g., Calcium Carbonate) or buffer the formulation.[1]

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H301: Toxic if swallowedDo not eat/drink in lab.[1] Wash hands thoroughly.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).[1]
Eye Damage H318: Causes serious eye damageWear chemical safety goggles. Use face shield if handling powders.
Sensitization H317: May cause allergic skin reactionAvoid dust generation. Use local exhaust ventilation (LEV).[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The substance is hygroscopic; reseal containers immediately after use.

References

  • PubChem. (2023).[1] 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Wessjohann, L. A., et al. (2010).[1] Cyclopropanes: versatile building blocks in organic synthesis. Chemical Reviews. (Contextual grounding on cyclopropane stability).

  • ResearchGate. (2014).[1] Design, synthesis, and fungicidal activity of novel carboxylic acid amides. Royal Society of Chemistry. [Link]

  • National Institutes of Health (NIH). (2025).[1] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link][1]

Sources

Application

Application Note: Derivatization of 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

Abstract This guide details the strategic derivatization of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS: 1205544-78-0), a high-value bifunctional building block.[1] Unlike its lower homolog (1-aminocyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS: 1205544-78-0), a high-value bifunctional building block.[1] Unlike its lower homolog (1-aminocyclopropanecarbonitrile), this scaffold features a methylene spacer that imparts unique steric freedom to the amine while maintaining the rigid, sp³-rich geometry of the cyclopropane ring. This document provides validated protocols for N-functionalization (amide coupling), C-functionalization (tetrazole bioisostere synthesis), and bifunctional hydrolysis, specifically tailored for medicinal chemistry programs focusing on "Escape from Flatland" strategies to improve metabolic stability and solubility.[1]

Chemical Context & Strategic Value

The "Escape from Flatland" Factor

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. 1-(Aminomethyl)cyclopropanecarbonitrile serves as a critical gem-disubstituted  scaffold that introduces defined 3D vectors without the entropic penalty of flexible alkyl chains.[1]
Structure & Reactivity Profile

The molecule contains two orthogonal reactive handles:

  • Primary Amine (-CH₂NH₂): Nucleophilic, but sterically modulated by the adjacent quaternary carbon.[1] It exists as the HCl salt, requiring in situ or preparative free-basing.[1]

  • Nitrile (-CN): Electrophilic; serves as a precursor to carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles).[1]

PropertyData
CAS Number 1205544-78-0
Formula C₅H₈N₂[1][2] · HCl
Molecular Weight 132.59 g/mol
Geometry Rigid cyclopropane ring; 1,1-disubstitution
Solubility High: Water, DMSO, Methanol.[1] Low: DCM, Toluene (as salt)

Handling & Preparation: Free-Basing Protocol

Critical Step: The commercial hydrochloride salt is non-reactive toward electrophiles.[1] While in situ neutralization (e.g., with DIPEA) is common, isolating the free base is recommended for sensitive transition-metal catalyzed reactions to remove chloride ions.[1]

Protocol A: Isolation of Free Base
  • Dissolution: Dissolve 10 mmol (1.33 g) of the HCl salt in 10 mL of minimum water.

  • Basification: Cool to 0°C. Slowly add 10 mL of 2M NaOH (aq) while stirring. The solution will become cloudy or biphasic.[1]

  • Extraction: Extract immediately with DCM (3 x 15 mL). Note: The free amine is moderately polar; multiple extractions are necessary.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss) to yield the pale yellow oil.

    • Validation: ¹H NMR (CDCl₃) should show the disappearance of the broad NH₃⁺ peak (~8.0 ppm) and appearance of a sharp NH₂ singlet (~1.2 ppm).

Module 1: N-Functionalization (Amide Coupling)[1]

Challenge: The amine is primary but attached to a neopentyl-like quaternary center.[1] Steric hindrance is minor but non-negligible compared to linear alkyl amines.[1] Solution: Use of HATU ensures rapid activation and minimizes racemization of chiral coupling partners.[1]

Protocol B: HATU-Mediated Coupling

Target: Synthesis of Amide Derivatives

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF (0.2 M), add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at RT to form the active ester.

  • Addition: Add 1-(Aminomethyl)cyclopropanecarbonitrile HCl (1.0 equiv). Note: If using the HCl salt directly, increase DIPEA to 3.5 equiv total.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The methylene spacer (-CH₂-) sufficiently decouples the nucleophilic nitrogen from the ring strain, allowing standard coupling kinetics, unlike the direct 1-amino analog which is significantly less nucleophilic.

Module 2: C-Functionalization (Tetrazole Synthesis)[1]

Strategic Value: The nitrile group can be converted into a tetrazole , a classical bioisostere for carboxylic acids (comparable pKa ~4.5-5.[1]0) that offers improved metabolic stability and membrane permeability.[1]

Protocol C: [2+3] Cycloaddition

Target: 5-Substituted-1H-Tetrazole[1][3]

  • Reagents: In a pressure vial, dissolve the N-protected derivative (e.g., N-Boc-1-(aminomethyl)cyclopropanecarbonitrile) (1.0 equiv) in DMF (0.5 M).

  • Azide Source: Add NaN₃ (1.5 equiv) and NH₄Cl (1.5 equiv).[1]

    • Why NH₄Cl? It buffers the reaction and generates HN₃ in situ (the active 1,3-dipole) while preventing the formation of explosive metal azides.

  • Cycloaddition: Seal the vial and heat to 100°C for 12–16 hours.

    • Safety: Use a blast shield.[1] Azides are energetic materials.[1]

  • Workup: Cool to RT. Carefully acidify to pH 2 with 1M HCl (releases HN₃ – perform in fume hood!). Extract with EtOAc.[1]

  • Product: The tetrazole usually precipitates or is isolated as a solid after evaporation.[1]

Module 3: Bifunctional Utility (Hydrolysis to Amino Acid)[1]

Context: Hydrolysis yields 1-(aminomethyl)cyclopropanecarboxylic acid , a conformationally restricted analog of GABA (gamma-aminobutyric acid) and a structural relative of Gabapentin.[1]

Protocol D: Basic Hydrolysis (Ring-Preserving)

Acidic hydrolysis (HCl reflux) risks opening the cyclopropane ring under thermodynamic stress.[1] Basic hydrolysis is gentler.

  • Mix: Combine the nitrile substrate (1.0 equiv) with NaOH (5.0 equiv) in a 1:1 mixture of Ethanol/Water.

  • Reflux: Heat to 80°C for 6 hours.

  • Isolation: Cool to RT. Neutralize to pH 7.0 with 1M HCl.

  • Purification: Apply to an Ion Exchange Column (Dowex 50W). Elute with 1M NH₄OH to isolate the zwitterionic amino acid.[1]

Visualized Workflows

General Derivatization Strategy

This workflow illustrates the divergent synthesis paths available from the parent salt.

Derivatization_Strategy Start 1-(Aminomethyl) cyclopropanecarbonitrile HCl (Starting Material) FreeBase Free Base Preparation Start->FreeBase NaOH / DCM Amide Amide Coupling (R-COOH + HATU) FreeBase->Amide N-Functionalization RedAm Reductive Amination (R-CHO + NaBH(OAc)3) FreeBase->RedAm N-Functionalization Tetrazole Tetrazole Synthesis (NaN3 / NH4Cl) Amide->Tetrazole C-Functionalization (Post-protection) Hydrolysis Hydrolysis to Acid (NaOH / H2O) Amide->Hydrolysis C-Functionalization

Figure 1: Divergent synthetic pathways.[1] The amine handle is typically functionalized first to prevent chemo-selectivity issues during nitrile transformation.

Mechanism: Tetrazole Formation via [2+3] Cycloaddition

A detailed look at the formation of the tetrazole bioisostere, a key medicinal chemistry transformation for this scaffold.

Tetrazole_Mechanism Substrate Nitrile (R-CN) TS Transition State [2+3 Cycloaddition] Substrate->TS Heat / DMF Azide Azide Anion (N3-) Azide->TS Intermediate Imidoyl Azide Intermediate TS->Intermediate Concerted Product 5-Substituted Tetrazole Intermediate->Product 1,5-Electrocyclization

Figure 2: Mechanistic flow of the [2+3] cycloaddition between the nitrile handle and sodium azide.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. (Context on small ring derivatization). [Link][1]

  • PubChem Compound Summary. (2023). 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride.[1] National Library of Medicine. [Link]

  • Himo, F., et al. (2002).[1] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]

Sources

Method

Unlocking Synthetic Versatility: An Experimental Guide to 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental applications and protocols for 1-(Aminomethyl)cyclopropanecarbonitrile hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental applications and protocols for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride. This versatile building block, possessing both a primary amine and a nitrile group on a strained cyclopropane ring, offers a unique platform for the synthesis of novel chemical entities with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical principles at play, ensuring robust and reproducible experimental outcomes.

Introduction: A Bifunctional Building Block with Untapped Potential

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a valuable reagent in organic synthesis, serving as a precursor for a wide array of more complex molecules.[1] Its rigid cyclopropane core introduces conformational constraint, a desirable feature in drug design for optimizing binding to biological targets. The presence of two reactive functional groups, the aminomethyl and the cyano moieties, allows for selective and sequential chemical transformations, making it a powerful tool for generating molecular diversity. This guide will delve into key synthetic applications, providing detailed protocols for the derivatization of the aminomethyl group and its utilization in constructing heterocyclic scaffolds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting.

PropertyValueSource
Molecular Formula C₄H₇ClN₂PubChem[2]
Molecular Weight 118.56 g/mol PubChem[2]
Appearance Off-white to pale brown crystalline powderThermo Fisher Scientific[3]
Melting Point 214-220 °CSigma-Aldrich[4]
Solubility Soluble in water and methanol.Inferred from structure and hydrochloride salt form.

Safety and Handling

Hazard Identification: 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

  • Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[2]

  • Flammable Solid (Category 2): Flammable solid.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Notes and Protocols

The synthetic utility of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride stems from the reactivity of its primary amine and nitrile functionalities. The following protocols provide detailed, step-by-step methodologies for common transformations.

Protocol 1: N-Acylation of the Aminomethyl Group

The primary amine of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride can be readily acylated to form amides. This reaction is fundamental for introducing a variety of substituents and for peptide synthesis. This protocol details a general procedure for N-acetylation using acetyl chloride.

Causality Behind Experimental Choices:

  • Base: A base, such as triethylamine, is required to neutralize the hydrochloride salt and the HCl generated during the reaction, allowing the free amine to act as a nucleophile.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the amine and the highly reactive acetyl chloride, minimizing side reactions.

Experimental Workflow:

Sources

Application

Synthesis of Bioactive Molecules Using 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride: Application Notes and Protocols

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a unique confluence of structural rigidity, meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a unique confluence of structural rigidity, metabolic stability, and desirable physicochemical properties is paramount. Among these, the cyclopropyl group has emerged as a privileged motif.[1][2] Its inherent ring strain and compact nature impart a defined conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, a characteristic that can significantly improve the pharmacokinetic profile of a drug candidate.[3]

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride stands as a versatile and valuable building block for the introduction of this key cyclopropyl functionality into bioactive molecules. Possessing a primary amine for straightforward derivatization and a nitrile group that can serve as a bioisostere for other functional groups or be further transformed, this reagent opens avenues for the synthesis of a diverse array of compounds. This guide provides an in-depth exploration of the synthetic utility of 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride, with a focus on practical, field-proven protocols for the synthesis of bioactive molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors.

Chemical Properties and Handling

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS No. 127946-77-4) is a white to off-white solid.[4] As a hydrochloride salt, it is generally more stable and easier to handle than the corresponding free amine. However, for most synthetic applications, the primary amine must be liberated in situ by the addition of a non-nucleophilic base.

PropertyValue
Molecular FormulaC₄H₇ClN₂
Molecular Weight118.57 g/mol
AppearanceWhite to off-white solid
Key Reactive GroupsPrimary amine, Nitrile

Safety and Handling: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[4]

Core Synthetic Applications: N-Acylation and Reductive Amination

The primary amine of 1-(aminomethyl)cyclopropanecarbonitrile serves as a versatile handle for two fundamental transformations in medicinal chemistry: N-acylation to form amides and reductive amination to generate secondary amines.

N-Acylation (Amide Bond Formation): A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most robust and widely utilized reactions in the synthesis of pharmaceuticals.[5] N-acylation of 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride allows for its conjugation with a vast array of carboxylic acids, thereby enabling the exploration of diverse chemical space.

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU).[5][7]

  • Neutralization of the Amine Hydrochloride: Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium ion and generate the free, nucleophilic amine.[8] Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are commonly used as they are non-nucleophilic and will not compete in the acylation reaction.[8]

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically employed to avoid side reactions with the activated carboxylic acid intermediate.[6]

Diagram of the N-Acylation Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process RCOOH Carboxylic Acid (R-COOH) ActivatedAcid Activated Carboxylic Acid Intermediate RCOOH->ActivatedAcid Activation AmineHCl 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride FreeAmine Free Amine AmineHCl->FreeAmine Neutralization Coupling Coupling Agent (e.g., EDC, HATU) Coupling->ActivatedAcid Base Base (e.g., DIEA, TEA) Base->FreeAmine AmideProduct N-((1-cyanocyclopropyl)methyl)amide ActivatedAcid->AmideProduct Nucleophilic Attack FreeAmine->AmideProduct

Caption: Workflow for N-acylation.

This protocol describes a general procedure for the coupling of a carboxylic acid with 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride using EDC as the coupling agent and DIEA as the base.

Materials:

  • 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq) and dissolve it in anhydrous DCM.

  • Add 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq) to the solution.

  • Add DIEA (2.5 eq) to the stirred suspension. The mixture should become a clear solution as the free amine is generated.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for the formation of secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[9] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[10]

  • Imine Formation: The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in imine formation. However, with the hydrochloride salt of the amine, the initial acidity may be sufficient.

  • Reducing Agent: A mild reducing agent is required that selectively reduces the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[10][11]

  • Solvent Selection: Solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol are often used.

Diagram of the Reductive Amination Workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Carbonyl Aldehyde or Ketone Imine Imine Intermediate Carbonyl->Imine Condensation AmineHCl 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride AmineHCl->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Base Base (optional) (e.g., TEA) Base->AmineHCl SecondaryAmine Secondary Amine Product Imine->SecondaryAmine Reduction

Caption: Workflow for reductive amination.

This protocol provides a general procedure for the reductive amination of an aldehyde with 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride using sodium triacetoxyborohydride.

Materials:

  • 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq)

  • Aldehyde of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Add TEA (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[12] Many potent DPP-IV inhibitors feature a nitrile group that can interact with the active site of the enzyme. The incorporation of a cyclopropyl group can enhance the potency and improve the pharmacokinetic properties of these inhibitors.[6]

While a direct synthesis of a marketed DPP-IV inhibitor like Vildagliptin from 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride is not the standard route, this building block can be used to synthesize novel analogues for structure-activity relationship (SAR) studies.

Hypothetical Synthesis of a DPP-IV Inhibitor Analogue

The following outlines a potential synthetic route to a novel DPP-IV inhibitor analogue using 1-(aminomethyl)cyclopropanecarbonitrile hydrochloride. This would involve an N-acylation reaction with a suitable carboxylic acid fragment, which itself could be synthesized in a few steps.

Retrosynthetic Analysis:

G Target DPP-IV Inhibitor Analogue AmideBond Amide Bond Disconnection Target->AmideBond Retrosynthesis Reactant1 1-(Aminomethyl)cyclopropanecarbonitrile AmideBond->Reactant1 Reactant2 Carboxylic Acid Fragment AmideBond->Reactant2

Caption: Retrosynthesis of a DPP-IV inhibitor analogue.

Conclusion

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its primary amine allows for straightforward incorporation into lead compounds via robust and well-established reactions such as N-acylation and reductive amination. The presence of the cyclopropyl moiety offers significant advantages in terms of conformational constraint and metabolic stability, making it an attractive component in the design of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Biofilm Inhibitor Synthesis. Amide Coupling. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Study.com. How to prepare the given amine using a reductive amination reaction? [Link]

  • Arote, R. B., & Akamanchi, K. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23933-23939. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • PubChem. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. [Link]

  • Google Patents.
  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Developing Drugs, 6(2), 1-2. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. A facile method to synthesize vildagliptin. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Faucher, A., & Charette, A. B. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 29-79. [Link]

  • RSC Publishing. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of Vildagliptin intermediates. [Link]

  • Google Patents.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein journal of organic chemistry, 7, 1338-1342. [Link]

  • Journal of Organic Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]

  • Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

  • Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride reaction condition optimization

The following guide serves as a specialized Technical Support Center for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 152309-84-3). This document is structured to address the unique reactivity imposed by th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 152309-84-3).

This document is structured to address the unique reactivity imposed by the gem-disubstituted cyclopropane ring, specifically the Thorpe-Ingold effect , which accelerates both desired couplings and undesired intramolecular cyclizations.[1][2][3]

CAS: 152309-84-3 | Formula: C₅H₈N₂[1][3]·HCl | MW: 132.59 g/mol [1][3]

Chemical Profile & Handling

Context: This compound is a bifunctional building block.[3] The cyclopropane ring confers unique steric constraints and metabolic stability (preventing enzymatic degradation), making it a high-value scaffold in medicinal chemistry (e.g., Cathepsin K inhibitors).[2][3]

Solubility & Stability Matrix
Solvent SystemSolubility StatusApplication Note
Water / MeOH HighStable as HCl salt.[1][2][3] Ideal for storage.[3]
DCM / EtOAc Insoluble (Salt)Requires free-basing (see Module 2).[3]
DMF / DMSO ModerateSoluble upon addition of organic base (DIPEA/TEA).[3]
Stability HygroscopicStore at 2–8°C under inert gas.[3] Warning: The free base is prone to rapid dimerization/cyclization.[3]

Critical Workflow: Free-Basing & Solubilization

The Issue: Users frequently report "non-reaction" in non-polar solvents (DCM, THF) because the salt lattice prevents the amine from entering the solution phase.[1]

The Fix: Do not isolate the free base as a neat oil.[3] It will polymerize or cyclize due to the proximity of the amine and nitrile groups. Use In-Situ Neutralization .

FreeBasing cluster_warning Critical Warning Salt HCl Salt (Solid) Solvent Polar Aprotic Solvent (DMF or DMAc) Salt->Solvent Base Add Organic Base (DIPEA/TEA, 2.5 eq) Active Reactive Free Amine (In Solution) Base->Active Deprotonation Solvent->Base Dissolution Cyclization Intramolecular Cyclization (Imidazoline) Active->Cyclization If left >1 hr without electrophile

Figure 1: Safe solubilization workflow. The "Danger Zone" indicates the risk of self-reaction if the free amine is left standing.[1]

Reaction Optimization: Amide Coupling

Application: Attaching the amine to a carboxylic acid scaffold.[3][4] Challenge: The steric bulk of the cyclopropane ring adjacent to the methylene group can slow down intermolecular attack, requiring highly active coupling agents.

Optimized Protocol (HATU Method)
  • Activation (Flask A): Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq).[3] Stir for 5–10 mins to form the activated ester.

  • Preparation (Flask B): Suspend 1-(Aminomethyl)cyclopropanecarbonitrile HCl (1.1 eq) in DMF. Add DIPEA (2.5 eq ).

    • Note: You need 1.0 eq of base to neutralize the HCl salt and 1.5 eq to drive the reaction.[1]

  • Coupling: Add contents of Flask B to Flask A dropwise.

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

    • Avoid Heating: Heating >50°C risks nitrile hydrolysis or ring opening.[3]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete Salt NeutralizationIncrease DIPEA to 3.0–3.5 eq. Ensure the reaction pH is >8.
Side Product (M+18) Nitrile HydrolysisThe nitrile hydrolyzed to a primary amide. Ensure solvents are anhydrous .[3] Avoid strong acids/bases during workup.[3]
Dimer Formation Free Base StagnationDo not premix the amine and base for long periods before adding the electrophile.[1]

Advanced Chemistry: Nitrile Transformations

Application: Converting the nitrile (-CN) to the carboxylic acid (-COOH) to generate the amino-acid analog.[1][2][3]

The Risk: The cyclopropane ring is strained (27.5 kcal/mol).[3] Harsh acidic hydrolysis (conc. HCl, reflux) often leads to ring opening , destroying the cyclopropane to form linear chain byproducts.[3]

Recommended Method: Mild Alkaline Hydrolysis

Instead of acid hydrolysis, use a peroxide-assisted alkaline hydrolysis to stop at the amide, or vigorous alkaline hydrolysis for the acid.[2]

Hydrolysis Start Nitrile Precursor PathA Acid Hydrolysis (6N HCl, Reflux) Start->PathA High Risk PathB Alkaline Hydrolysis (Ba(OH)2 or NaOH) Start->PathB Recommended RingOpen RING OPENING (Linear Byproducts) PathA->RingOpen Product Cyclopropane Acid (Intact Ring) PathB->Product

Figure 2: Reaction pathway selection for nitrile hydrolysis. Acidic routes pose a high risk of ring cleavage.

Protocol (Alkaline):

  • Dissolve substrate in EtOH/H₂O (1:1).[3]

  • Add NaOH (5.0 eq) or Ba(OH)₂ (3.0 eq).

  • Reflux gently (80°C) for 12–24 hours.

  • Workup: Neutralize carefully to pH 7 with dilute HCl at 0°C. Do not overshoot to low pH to avoid acid-catalyzed ring opening during isolation.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but HATU is preferred. The gem-disubstitution on the cyclopropane creates steric hindrance ("neopentyl-like" position).[1][2][3] EDC may be too slow, allowing the free amine time to dimerize. If using EDC, add DMAP (0.1 eq) as a catalyst.[3]

Q: Why does my NMR show a complex mixture after workup? A: Check your workup pH. If you acidified the aqueous layer below pH 3 to extract the product, you may have initiated acid-catalyzed ring opening or hydration of the nitrile.[1] Keep workups near neutral pH where possible, or perform rapid extractions at cold temperatures.[3]

Q: Is the cyclopropane ring stable to hydrogenation? A: Generally, yes. Standard Pd/C hydrogenation to remove Cbz groups or reduce nitro groups will typically leave the cyclopropane ring intact, provided the pressure is not excessive (>50 psi) and the reaction time is monitored.

References

  • Cyclopropane Amino Acid Synthesis: Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives. ChemicalBook.[3] (General reactivity of amino-cyclopropane nitriles).

  • Amide Coupling Protocols: Amide Bond Formation: Beyond the Basics. Hepatochem.[3] (Guidance on HATU vs EDC for hindered amines).

  • Cyclopropane Stability: Biosynthesis and Metabolism of Cyclopropane Rings.[3] ResearchGate.[3][5] (Discusses ring strain and stability limits).

  • Nitrile Hydrolysis: Conversion of Nitriles to Carboxylic Acids.[3][6] Chemistry LibreTexts.[3] (Alkaline vs Acidic hydrolysis pathways).[3]

Sources

Optimization

Troubleshooting failed reactions with 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting failed reactions involving 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride. This technical support center pro...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting failed reactions involving 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses using 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles.

Section 1: Troubleshooting Guide for Common Reactions

The unique structural features of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, namely the primary amine attached to a cyclopropyl group bearing a nitrile, can present specific challenges in common synthetic transformations. This section provides a systematic approach to diagnosing and resolving failed reactions.

Table 1: Troubleshooting Amide Coupling Reactions
Problem Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Low or No Product Formation 1. Incomplete Amine Neutralization: The starting material is a hydrochloride salt. The amine must be liberated to act as a nucleophile.a. Stoichiometry of Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are used. One equivalent neutralizes the HCl salt, and the second facilitates the coupling reaction. b. Pre-treatment: Consider pre-treating a solution of the amine hydrochloride with the base for 15-30 minutes before adding the activated carboxylic acid.
2. Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be suitable for the specific carboxylic acid substrate.a. Choice of Coupling Reagent: For sterically hindered or electron-deficient carboxylic acids, stronger coupling reagents like HATU or COMU are often more effective than carbodiimides like EDC.[1][2] b. Activation Time: Allow sufficient time for the formation of the activated ester before adding the amine. This can be monitored by TLC or LC-MS.
3. Steric Hindrance: The cyclopropyl group can present steric bulk, slowing down the reaction.a. Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. Monitor for potential side reactions. b. Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours), monitoring progress periodically.
Formation of Side Products 1. Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU, a side reaction can occur where the amine is guanidinylated by the coupling reagent.[3]a. Order of Addition: Add the coupling reagent to the carboxylic acid first to form the activated ester before introducing the amine. b. Stoichiometry of Reagents: Use a minimal excess of the coupling reagent (e.g., 1.1-1.2 equivalents).
2. Racemization of Chiral Carboxylic Acids: The activated ester intermediate can be susceptible to racemization, especially with prolonged activation times or elevated temperatures.a. Additive: Include an additive like HOBt or HOAt when using carbodiimide coupling reagents to suppress racemization.[2] b. Temperature Control: Perform the activation and coupling at low temperatures (e.g., 0 °C to room temperature).
Difficult Purification 1. Urea Byproducts: Carbodiimide coupling reagents (DCC, EDC) produce urea byproducts that can be difficult to remove.a. Reagent Choice: Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the urea can often be filtered off as it is insoluble in many organic solvents.[4] b. Alternative Reagents: Employ phosphonium- or uronium-based coupling reagents that do not produce urea byproducts.
2. Excess Reagents: Unreacted coupling agents or base can complicate purification.a. Aqueous Workup: A standard aqueous workup with dilute acid (to remove excess base) and brine can remove many impurities. b. Chromatography: Utilize column chromatography with an appropriate solvent system for final purification.
Table 2: Troubleshooting Reductive Amination Reactions
Problem Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium between the amine, carbonyl compound, and imine may not favor imine formation.a. pH Control: The optimal pH for imine formation is typically between 4 and 6. The addition of a mild acid catalyst like acetic acid can be beneficial. b. Water Removal: The formation of an imine releases water. Using a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.
2. Inactive Reducing Agent: The chosen reducing agent may not be effective or may have degraded.a. Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is milder and more selective for imines over carbonyls. Sodium cyanoborohydride is also effective but is more toxic.[5] b. Fresh Reagent: Ensure the reducing agent is fresh and has been stored under appropriate conditions.
Formation of Side Products 1. Over-alkylation: The newly formed secondary amine can react further with the carbonyl to form a tertiary amine.a. Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound to favor the formation of the desired secondary amine. b. Slow Addition: Add the reducing agent slowly to the mixture of the amine and carbonyl to allow for the controlled reduction of the initially formed imine.
2. Reduction of the Carbonyl: The reducing agent may reduce the starting aldehyde or ketone before it can form an imine.a. Selective Reducing Agent: Use a reducing agent that is more selective for the imine, such as STAB. b. One-Pot, Two-Step Procedure: Allow the imine to form first by stirring the amine and carbonyl together for a period of time before adding the reducing agent.
Difficult Purification 1. Unreacted Starting Materials: Incomplete reaction can leave both the starting amine and carbonyl in the final mixture.a. Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure completion. b. Aqueous Workup: A pH-adjusted aqueous workup can help to separate the basic amine product from the neutral or acidic starting materials and byproducts.
2. Boron Salts: Borohydride reducing agents produce boron-containing byproducts that can be difficult to remove.a. Quenching: Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) to decompose any remaining reducing agent and boron salts. b. Extraction: Perform multiple extractions with an appropriate organic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I handle the hydrochloride salt in my reaction?

A1: The hydrochloride salt must be neutralized to liberate the free amine, which is the reactive nucleophile. This is typically achieved by adding at least one equivalent of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). In amide coupling reactions, it is common practice to use an additional equivalent of base to facilitate the coupling process itself.[6]

Q2: What is the recommended solvent for reactions with 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride?

A2: The choice of solvent will depend on the specific reaction. For amide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used.[7] For reductive aminations, solvents such as methanol, ethanol, or 1,2-dichloroethane (DCE) are often employed. The solubility of the hydrochloride salt may be limited in some organic solvents, but the addition of a base to form the free amine often improves solubility.

Q3: Is the cyclopropane ring stable under typical reaction conditions?

A3: The cyclopropane ring is generally stable under standard amide coupling and reductive amination conditions. The high strain of the ring does make it susceptible to opening under certain harsh conditions, such as strong acids or catalytic hydrogenation at high pressures and temperatures, but these are not typically employed in these reactions.[8]

Q4: Can the nitrile group interfere with the reaction?

A4: The nitrile group is generally unreactive under most amide coupling and reductive amination conditions. However, it can be hydrolyzed to a carboxylic acid or an amide under strongly acidic or basic conditions, especially at elevated temperatures.[9] It is important to be mindful of this potential side reaction if your workup or purification involves harsh pH conditions.

Q5: What is the best way to purify the product?

A5: Purification will depend on the properties of the final product. A typical workflow involves an aqueous workup to remove water-soluble impurities, followed by column chromatography on silica gel. The choice of eluent for chromatography will need to be optimized for the specific product.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid with 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride using HATU as the coupling agent.

Materials:

  • Carboxylic acid

  • 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

  • DCM or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the stirred solution.

  • Add 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Amide Coupling Workflow

AmideCoupling cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification CarboxylicAcid Carboxylic Acid Mix1 Dissolve & Cool to 0 °C CarboxylicAcid->Mix1 HATU HATU HATU->Mix1 DMF Anhydrous DMF DMF->Mix1 AddBase Add Base Mix1->AddBase Add dropwise DIPEA DIPEA DIPEA->AddBase AmineHCl 1-(Aminomethyl)cyclopropanecarbonitrile HCl AddAmine Add Amine Salt AmineHCl->AddAmine AddBase->AddAmine Stir Warm to RT & Stir (2-16 h) AddAmine->Stir Quench Dilute & Wash Stir->Quench Reaction Complete Dry Dry & Concentrate Quench->Dry Separate Organic Layer Purify Column Chromatography Dry->Purify FinalProduct Final Product Purify->FinalProduct Isolate Product ReductiveAmination cluster_imine Imine Formation cluster_reduction Reduction cluster_workup_purification Workup & Purification Carbonyl Aldehyde/Ketone MixImine Combine & Stir (1-2 h) Carbonyl->MixImine AmineHCl 1-(Aminomethyl)cyclopropanecarbonitrile HCl AmineHCl->MixImine DIPEA DIPEA DIPEA->MixImine Solvent Anhydrous DCE/THF Solvent->MixImine AddSTAB Add STAB (portion-wise) MixImine->AddSTAB STAB STAB STAB->AddSTAB StirReduce Stir at RT (4-24 h) AddSTAB->StirReduce QuenchReduce Quench & Extract StirReduce->QuenchReduce Reaction Complete DryReduce Dry & Concentrate QuenchReduce->DryReduce Combine Organic Layers PurifyReduce Column Chromatography DryReduce->PurifyReduce FinalProductReduce Final Product PurifyReduce->FinalProductReduce Isolate Product

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Efficacy of Novel Antiviral Candidates Derived from 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride Compared to Current Standards

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics to combat the global challenge of Human Immunodeficiency Virus (HIV), the exploration of new chemical entiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics to combat the global challenge of Human Immunodeficiency Virus (HIV), the exploration of new chemical entities that can serve as building blocks for more potent and resilient antiretroviral drugs is paramount. This guide provides an in-depth technical comparison of the potential efficacy of a new generation of HIV integrase inhibitors derived from the novel chemical intermediate, 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride , against the current standards of care in this therapeutic class.

Our analysis will delve into the mechanism of action of HIV integrase inhibitors, present the established efficacy of current market leaders, and propose a comprehensive experimental framework to rigorously evaluate a hypothetical drug candidate, "Cyclopravir," synthesized from this promising new building block.

The Critical Role of HIV Integrase and its Inhibition

The HIV integrase enzyme is a crucial component of the viral replication machinery.[1] After the virus enters a host T-cell, its RNA is reverse-transcribed into DNA. This viral DNA must then be integrated into the host cell's genome to enable the production of new viral particles. The integrase enzyme facilitates this critical step, known as strand transfer.[2] By blocking the strand transfer process, integrase inhibitors prevent the viral DNA from being incorporated into the host genome, thereby halting viral replication.[1] This mechanism of action is highly specific to the virus, leading to a generally favorable safety profile for this class of drugs.[3]

Below is a diagram illustrating the mechanism of action of HIV integrase and the point of intervention for integrase inhibitors.

HIV_Integrase_Mechanism cluster_virus HIV Replication Cycle cluster_host Host Cell Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex 3. Formation of Pre-Integration Complex (PIC) with Integrase Viral_DNA->Integrase_Complex Integration 4. Integration of Viral DNA into Host Genome Integrase_Complex->Integration Transcription_Translation 5. Transcription & Translation Integration->Transcription_Translation Host_DNA Host Cell DNA Integration->Host_DNA Integrase-mediated strand transfer Assembly_Budding 6. Viral Assembly & Budding Transcription_Translation->Assembly_Budding Integrase_Inhibitor Integrase Inhibitor Integrase_Inhibitor->Integrase_Complex Blocks Strand Transfer

Caption: Mechanism of HIV integrase and inhibition.

Current Standards of Care: A Benchmark for Efficacy

The landscape of HIV treatment has been significantly advanced by the introduction of several potent and well-tolerated integrase strand transfer inhibitors (INSTIs). These drugs are now recommended as part of first-line antiretroviral therapy (ART).[1] A summary of the leading INSTIs and their key efficacy data is presented below.

Drug NameTrade Name(s)IC50 (Wild-Type HIV-1)Key Clinical Efficacy Highlights
Dolutegravir Tivicay0.51 - 2 nM[4][]In clinical trials, 88% of treatment-naive patients on a dolutegravir-based regimen achieved viral suppression (<50 copies/mL) at 48 weeks.[6]
Raltegravir Isentress2 - 15 nM[7][8][9]The first approved INSTI, demonstrating durable viral suppression in both treatment-naive and experienced patients.[10][11][12]
Elvitegravir Vitekta~0.7 nM (protein-adjusted IC95)A component of several single-tablet regimens, demonstrating high rates of virologic suppression.[13][14][15]
Bictegravir Component of Biktarvy7.5 nM[16][17]A second-generation INSTI with a high barrier to resistance and potent antiviral activity.[16][18][19]
The Promise of a New Chemical Scaffold: "Cyclopravir"

The novel intermediate, 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, offers a unique cyclopropyl motif that can be exploited in drug design to potentially enhance binding affinity, improve metabolic stability, and reduce off-target effects.[20] Based on the general structures disclosed in recent patents for antiviral compounds, we can hypothesize a next-generation INSTI, which we will refer to as "Cyclopravir." The rationale behind this hypothetical candidate is to leverage the rigid cyclopropane structure to optimize interactions within the active site of the HIV integrase enzyme.

A Rigorous Roadmap for Comparative Efficacy Evaluation

To ascertain the therapeutic potential of "Cyclopravir," a systematic and robust preclinical evaluation is essential. The following experimental protocols outline a head-to-head comparison against the established standards of care.

Objective: To determine the intrinsic inhibitory activity of "Cyclopravir" against HIV integrase and its antiviral efficacy in a cellular context.

1. Integrase Strand Transfer Inhibition Assay

  • Principle: This biochemical assay directly measures the inhibition of the integrase-mediated strand transfer reaction.[8] A recombinant HIV-1 integrase enzyme is incubated with a labeled donor DNA substrate and a target DNA substrate in the presence of varying concentrations of the test compound. The amount of strand transfer product is then quantified.

  • Protocol:

    • Coat microplate wells with a target DNA substrate.

    • Prepare a reaction mixture containing recombinant HIV-1 integrase, a labeled donor DNA substrate, and serial dilutions of "Cyclopravir" or a standard inhibitor (Dolutegravir, Raltegravir, etc.).

    • Incubate the reaction mixture to allow for the strand transfer reaction to occur.

    • Wash the wells to remove unreacted components.

    • Quantify the amount of labeled donor DNA incorporated into the target DNA using an appropriate detection method (e.g., fluorescence or radioactivity).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

In_Vitro_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Set up assay plate with target DNA and serial dilutions of inhibitors Start->Assay_Setup Reaction Add reaction mix: - Recombinant Integrase - Labeled Donor DNA Assay_Setup->Reaction Incubation Incubate to allow strand transfer Reaction->Incubation Wash Wash to remove unbound reagents Incubation->Wash Detection Quantify incorporated labeled DNA Wash->Detection Analysis Calculate IC50 values Detection->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: In Vitro Integrase Inhibition Assay Workflow.

2. Antiviral Activity in Cell Culture

  • Principle: This cell-based assay measures the ability of the compound to inhibit HIV replication in a relevant cell line (e.g., MT-4 T-cell line) or in primary human peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Culture the target cells and infect them with a known amount of HIV-1.

    • Immediately after infection, add serial dilutions of "Cyclopravir" or a standard inhibitor.

    • Culture the cells for a defined period (e.g., 3-5 days).

    • Measure a marker of viral replication, such as p24 antigen levels in the culture supernatant or the activity of a reporter gene engineered into the virus.

    • Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

3. Cytotoxicity Assay

  • Principle: To assess the therapeutic window, the cytotoxicity of the compound is determined in the same cell lines used for the antiviral assay.

  • Protocol:

    • Culture uninfected cells in the presence of serial dilutions of "Cyclopravir" or a standard inhibitor.

    • After a defined incubation period, measure cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).

    • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

    • The Selectivity Index (SI) is then calculated as CC50 / EC50. A higher SI indicates a more favorable safety profile.

Objective: To evaluate the pharmacokinetic profile and antiviral efficacy of "Cyclopravir" in a relevant animal model.

1. Animal Model Selection

  • Rationale: Due to the species-specificity of HIV-1, specialized animal models are required. Humanized mice (mice engrafted with human immune cells) or non-human primates (e.g., rhesus macaques) infected with simian immunodeficiency virus (SIV) or a chimeric simian-human immunodeficiency virus (SHIV) are the models of choice for preclinical evaluation of anti-HIV drugs.[21][22][23]

2. Pharmacokinetic (PK) Studies

  • Protocol:

    • Administer a single dose of "Cyclopravir" to the selected animal model via the intended clinical route (e.g., oral).

    • Collect blood samples at multiple time points post-administration.

    • Analyze the plasma concentrations of "Cyclopravir" to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

3. Efficacy Studies

  • Protocol:

    • Infect the animal models with the appropriate virus.

    • Once infection is established (as confirmed by detectable viral loads), randomize the animals into treatment groups:

      • Vehicle control

      • "Cyclopravir" at various doses

      • Standard of care (e.g., a Dolutegravir-based regimen)

    • Administer the treatments daily for a specified duration.

    • Monitor key efficacy endpoints throughout the study:

      • Plasma viral load (quantified by RT-PCR)

      • CD4+ T-cell counts (measured by flow cytometry)

    • At the end of the study, tissues can be collected to assess viral reservoirs.

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical comparison of the expected data for "Cyclopravir" against the known data for standard INSTIs.

Parameter"Cyclopravir" (Hypothetical)DolutegravirRaltegravirBictegravir
IC50 (nM) < 0.50.51 - 22 - 157.5
EC50 (nM) < 1.0~0.2 - 2~19 - 311.5 - 2.4
Selectivity Index > 10,000HighHigh~8,700
In Vivo Viral Load Reduction (log10) > 2.0> 2.0> 1.5> 2.0
Resistance Profile High barrier to resistanceHigh barrier to resistanceLower barrier to resistanceHigh barrier to resistance
Conclusion

While 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a chemical intermediate and not an active pharmaceutical ingredient, its unique structural features present a compelling opportunity for the development of a new generation of HIV integrase inhibitors. The hypothetical candidate, "Cyclopravir," derived from this building block, has the potential to exhibit enhanced potency and a superior resistance profile compared to some of the current standards of care.

The comprehensive in vitro and in vivo experimental workflows detailed in this guide provide a robust framework for the rigorous evaluation of "Cyclopravir" and other candidates synthesized from this novel scaffold. The successful execution of these studies will be critical in determining the ultimate clinical utility of these promising new compounds in the ongoing fight against HIV/AIDS.

References

  • ViralZone - Expasy. Integrase inhibitors. [Link]

  • Patsnap Synapse. (2024, June 21). What are HIV-1 integrase inhibitors and how do they work? [Link]

  • EBSCO. Integrase inhibitors. [Link]

  • The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. (2012). Journal of Acquired Immune Deficiency Syndromes, 60(3), 243–248. [Link]

  • Boucher, C. (2021, February 26). HIV Integrase Inhibitors: A new mechanism of action [Video]. YouTube. [Link]

  • International Association of Providers of AIDS Care. How Integrase Inhibitors Work. [Link]

  • Wikipedia. (2024). Dolutegravir. [Link]

  • aidsmap. (2024, January 28). Raltegravir (Isentress). [Link]

  • Wikipedia. (2024). Bictegravir. [Link]

  • Patel, D. A., Snedecor, S. J., Tang, W. Y., Sudharshan, L., Lim, J. W., Cuffe, R., & Hennessy, M. (2014). Clinical effectiveness of dolutegravir in the treatment of HIV/AIDS. Infection and Drug Resistance, 7, 147–158. [Link]

  • Frontiers in Pharmacology. (2019). Efficacy and Safety of Raltegravir-Based Dual Therapy in AIDS Patients: A Meta-Analysis of Randomized Controlled Trials. [Link]

  • Tsiang, M., Jones, G. S., Goldsmith, J., Mulato, A., Hansen, D., Kan, E., ... & Cihlar, T. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrobial Agents and Chemotherapy, 60(12), 7086–7097. [Link]

  • Clinical Info HIV.gov. Appendix A: Pediatric Antiretroviral Drug Information - Elvitegravir. [Link]

  • Al-Majdami, T. A., Al-Salahy, M. M., Al-Wesabi, S. A., & Al-Ammari, Y. A. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. Journal of Virological Methods, 217, 37–43. [Link]

  • Hatziioannou, T., & Evans, D. T. (2012). Animal models for HIV/AIDS research. Nature Reviews Microbiology, 10(12), 852–867. [Link]

  • Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. (2002). Nucleosides, Nucleotides and Nucleic Acids, 21(10-11), 697-710. [Link]

  • Journal of Experimental Pharmacology. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus. [Link]

  • Summa, V., Petrocchi, A., Bonelli, F., Crescenzi, B., Donghi, M., Ferrara, M., ... & Pace, P. (2008). Raltegravir: first in class HIV integrase inhibitor. Current Opinion in Drug Discovery & Development, 11(6), 818–829. [Link]

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubChem. Elvitegravir. [Link]

  • The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. (2012). NATAP. [Link]

  • Raffi, F., Jaeger, H., Quiros-Roldan, E., Albrecht, H., Belonosova, E., Gatell, J. M., ... & Walmsley, S. (2013). Dolutegravir: clinical efficacy and role in HIV therapy. Therapeutic Advances in Chronic Disease, 4(6), 268–282. [Link]

  • Frontiers in Immunology. (2018). Animal Models for HIV Cure Research. [Link]

  • Liedtke, M. D., Tomlin, C. R., Lockhart, S. M., Miller, M. M., & Rathbun, R. C. (2014). Long-term efficacy and safety of raltegravir in the management of HIV infection. HIV/AIDS (Auckland, N.Z.), 6, 51–61. [Link]

  • Animal models to achieve an HIV cure. (2019). Current Opinion in HIV and AIDS, 14(4), 284–291. [Link]

  • Wikipedia. (2024). Elvitegravir/cobicistat/emtricitabine/tenofovir. [Link]

  • ResearchGate. (2020). of the activity of bictegravir against HIV-1 and HIV-2 isolates in MAGIC-5A cells. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4057. [Link]

  • Journal of Antimicrobial Chemotherapy. (2020). Effectiveness of dolutegravir-based antiretroviral treatment for HIV-2 infection: retrospective observational study from Western India. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2015). Molecules, 20(7), 12214–12248. [Link]

  • Eron, J. J., Cooper, D. A., Steigbigel, R. T., Clotet, B., Gatell, J. M., Kumar, P. N., ... & Teppler, H. (2013). Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials. The Lancet Infectious Diseases, 13(7), 587–596. [Link]

  • Emcure Pharmaceuticals Limited. Dolutegravir sodium equivalent to 50 mg dolutegravir_Instgra. [Link]

  • ResearchGate. (2025). Clinical effectiveness of dolutegravir in the treatment of HIV/AIDS. [Link]

  • Journal of Leukocyte Biology. (2022). Animal models for studies of HIV-1 brain reservoirs. [Link]

  • Gilead Sciences. (2017, February 13). Gilead Presents New Phase 2 Data on Bictegravir, an Investigational Integrase Strand Transfer Inhibitor for the Treatment of HIV. [Link]

  • Elvitegravir (EVG) + Cobicistat (COBI) + Emtricitabine (FTC) + Tenofovir alafenamide (TAF). (2024, December 10). [Link]

  • U.S. Food and Drug Administration. ISENTRESS® (raltegravir) Label. [Link]

  • Phillips, A. N., Venter, F., Havlir, D., Pozniak, A., Kuritzkes, D., Wensing, A., ... & Ford, N. (2021). Comparative efficacy, tolerability and safety of dolutegravir and efavirenz 400mg among antiretroviral therapies for first-line HIV treatment: A systematic literature review and network meta-analysis. EClinicalMedicine, 37, 100933. [Link]

  • A mouse model for HIV-1 entry. (2014). Proceedings of the National Academy of Sciences, 111(31), 11467–11472. [Link]

  • Mayo Clinic. (2025, December 31). Elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide (oral route). [Link]

  • A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill. (2021, November 3). EurekAlert!. [Link]

  • Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. (2021). Acta Pharmaceutica Sinica B, 11(8), 2213–2237. [Link]

Sources

Comparative

Comparative Guide: Reagents for Synthesizing 1-(Aminomethyl)cyclopropanecarbonitrile

This comparative guide details the technical landscape for accessing the 1-(Aminomethyl)cyclopropanecarbonitrile scaffold, a critical bifunctional building block for conformationally restricted peptidomimetics and Cathep...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the technical landscape for accessing the 1-(Aminomethyl)cyclopropanecarbonitrile scaffold, a critical bifunctional building block for conformationally restricted peptidomimetics and Cathepsin K inhibitors.

Executive Summary

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS 1205544-78-0) is a high-value intermediate used to introduce the rigid 1,1-disubstituted cyclopropane motif into drug candidates.[1] While the commercial salt is available, it is often cost-prohibitive (


600/g) and suffers from supply chain latency.

This guide compares the direct use of the commercial salt against two synthetic alternatives: the Ethyl Ester Route (High Fidelity) and the Dinitrile Route (High Atom Economy).

The Benchmark Product
  • Reagent: 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride[1][2][3]

  • Role: Direct building block for heterocycle formation or peptide coupling.

  • Key Specs: Hygroscopic solid; requires storage under desiccant.

  • Limitation: High cost per gram makes it unsuitable for early-stage scale-up (>10g).

Alternative 1: Ethyl 1-cyanocyclopropanecarboxylate (The Robust Precursor)

Best For: Scalable, high-purity synthesis where chemoselectivity is paramount.

This route utilizes Ethyl 1-cyanocyclopropanecarboxylate (CAS 1558-81-2), a cheap, stable liquid. The strategy involves the chemoselective reduction of the ester moiety in the presence of the nitrile, followed by functional group interconversion to the amine.

Mechanism & Logic

Unlike strong hydride donors (e.g., LiAlH₄) which would reduce both the ester and nitrile, the use of sodium borohydride with lithium chloride generates lithium borohydride in situ. This mild reducing system selectively targets the ester, leaving the nitrile intact. The subsequent conversion to the amine via the azide (Staudinger reduction) prevents side reactions common with metallic hydrogenation.

Experimental Protocol

Step 1: Chemoselective Reduction

  • Dissolve Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) and LiCl (2.0 eq) in dry THF/EtOH (1:1).

  • Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.

  • Stir at RT for 12 hours.

  • Quench: Acidify carefully with 1M HCl to pH 4. Extract with EtOAc.[4]

  • Product: 1-(Hydroxymethyl)cyclopropanecarbonitrile (Yield: ~85%).

Step 2: Amine Installation (One-Pot Activation/Displacement)

  • Dissolve the alcohol from Step 1 in DCM with Et₃N (1.5 eq).

  • Add MsCl (1.2 eq) at 0°C. Stir 1h.

  • Swap solvent to DMF. Add NaN₃ (1.5 eq) and heat to 60°C for 4h.

  • Reduction: Treat the crude azide with PPh₃ (1.2 eq) in THF/H₂O (10:1) at RT (Staudinger Reaction).

  • Isolation: Acidify with HCl, wash organics, basify aqueous layer, and extract amine. Treat with HCl/Dioxane to precipitate the target salt.

Alternative 2: 1,1-Cyclopropanedicarbonitrile (The Atom-Economy Route)

Best For: Rapid, small-scale access where purification capabilities are robust.

This route starts from 1,1-Cyclopropanedicarbonitrile (CAS 1559-02-0). It requires a partial reduction of one nitrile group to the amine while preventing over-reduction to the diamine.

Mechanism & Logic

The challenge here is desymmetrization. Using Sodium Borohydride with Cobalt(II) Chloride forms a transient cobalt boride species that functions as a heterogeneous hydrogenation catalyst. By controlling stoichiometry and temperature, one can favor the mono-amine, though statistical mixtures (starting material, mono-amine, diamine) are common.

Experimental Protocol
  • Dissolve 1,1-Cyclopropanedicarbonitrile (1.0 eq) and CoCl₂·6H₂O (0.5 eq) in MeOH.

  • Cool to 0°C.

  • Add NaBH₄ (5.0 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

  • Stir for 2 hours at 0°C.

  • Workup: Quench with 3M HCl. Remove MeOH. Extract aqueous phase with DCM (removes unreacted dinitrile).

  • Basify aqueous phase to pH 12 with NaOH. Extract with DCM.

  • Purification: The crude often contains ~10-15% diamine. Flash chromatography (DCM/MeOH/NH₃) is required.

Comparative Analysis

The following table contrasts the benchmark product with the two synthetic strategies.

FeatureBenchmark (Commercial Salt)Alt 1: Ethyl Ester RouteAlt 2: Dinitrile Route
Starting Material Cost High ($300+/g)Low ($20/g)Low ($15/g)
Step Count 0 (Ready to use)4 (Red -> Act -> Sub -> Red)1 (Partial Reduction)
Overall Yield N/A55–65%30–45%
Purity Profile >97%High (Chemoselective)Moderate (Diamine byproduct)
Scalability Poor (Cost)ExcellentDifficult (Exotherm/Selectivity)
Safety Profile GoodModerate (Azide usage)Moderate (H₂ evolution)

Reaction Pathway Visualization

The following diagrams illustrate the chemical transformations for the two alternative routes.

G cluster_0 Alternative 1: Robust Step-wise Synthesis cluster_1 Alternative 2: Direct Partial Reduction Start1 Ethyl 1-cyanocyclopropane- carboxylate Inter1 1-(Hydroxymethyl)- cyclopropanecarbonitrile Start1->Inter1 NaBH4, LiCl (Chemoselective Red.) Inter2 Mesylate / Azide Intermediates Inter1->Inter2 1. MsCl, Et3N 2. NaN3 Target 1-(Aminomethyl)cyclopropane- carbonitrile HCl Inter2->Target PPh3, H2O (Staudinger) Start2 1,1-Cyclopropane- dicarbonitrile Start2->Target NaBH4, CoCl2 (Partial Red.) Byproduct 1,1-Bis(aminomethyl)- cyclopropane (Impurity) Start2->Byproduct Over-reduction

Figure 1: Synthetic pathways comparing the robust Ester Reduction route (Alt 1) vs. the direct Dinitrile Reduction route (Alt 2).

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Gao, C. F., et al. (2023). "Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2 + 1] annulation." ResearchGate. Link

  • PubChem. (2025). "1-Amino-1-cyclopropanecarbonitrile hydrochloride Compound Summary." National Library of Medicine. Link

  • ChemicalBook. (2024). "1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride Product Description." Link

  • Organic Syntheses. (1981). "Cyclopropane-1,1-dicarboxylic acid." Org.[5] Synth. 60, 66. Link

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement with 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

Introduction: Beyond Isosterism to Bioisosterism in Modern Drug Design In the intricate chess game of drug discovery, the modification of a lead compound is a critical strategic maneuver. The goal is to enhance potency,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Isosterism to Bioisosterism in Modern Drug Design

In the intricate chess game of drug discovery, the modification of a lead compound is a critical strategic maneuver. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2] Unlike simple isosteres that share the same number of atoms and valence electrons, bioisosteres can be structurally diverse, yet they must mimic the steric, electronic, and physicochemical properties of the original group to ensure proper interaction with the biological target.[3][4]

This guide delves into the strategic application of a particularly versatile building block: 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride . This compound is not a single bioisostere but a compact, three-dimensional scaffold offering multiple opportunities for bioisosteric replacement. We will dissect this molecule into its constituent parts—the cyclopropane ring, the aminomethyl group, and the nitrile—to understand how each contributes to modulating molecular properties. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, supported by experimental data and protocols, to effectively leverage this unique chemical entity in lead optimization campaigns.

The Strategic Advantage of a Constrained Scaffold

The 1-(aminomethyl)cyclopropanecarbonitrile moiety offers a unique combination of rigidity, polarity, and functionality. Its true power lies in its ability to simultaneously act as a bioisostere for several different, and often problematic, functional groups.

cluster_Lead Lead Compound cluster_Bioisostere Bioisosteric Replacement cluster_Properties Improved Properties Lead R1-X-R2 NewLead R1-Y-R2 Lead->NewLead Replacement of X with Y Y Bioisostere (Y) - Mimics Sterics - Mimics Electronics - Improves Properties NewLead->Y Potency Potency NewLead->Potency Leads to Metabolism Metabolic Stability NewLead->Metabolism Leads to PK Pharmacokinetics NewLead->PK Leads to Toxicity Reduced Toxicity NewLead->Toxicity Leads to cluster_Workflow Metabolic Stability Assay Workflow A 1. Prepare Reagents - Test Compounds - HLM - NADPH - Buffer B 2. Pre-incubation - Mix Compound, HLM, Buffer - Equilibrate at 37°C A->B C 3. Initiate Reaction - Add NADPH B->C D 4. Time-Point Sampling - Aliquots at 0, 5, 15, 30, 60 min C->D E 5. Quench Reaction - Add cold Acetonitrile + Internal Standard D->E F 6. Sample Analysis - Centrifuge - Analyze supernatant by LC-MS/MS E->F G 7. Data Analysis - Plot ln(% remaining) vs. time - Calculate t1/2 and Clint F->G

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compounds (e.g., Lead Compound A and its Cyclopropyl Analog B) in DMSO.

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the system to equilibrate. [5]This ensures the reaction is started under stable temperature conditions.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final volume should be consistent across all wells. The addition of NADPH is the critical step that starts the enzymatic process.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a "quenching" solution of cold acetonitrile containing an internal standard (a stable, structurally similar compound used for quantification). The cold acetonitrile precipitates the proteins, stopping all enzymatic activity instantly.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Interpretation:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of this percentage is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2) and subsequently the intrinsic clearance (Clint).

Table 3: Hypothetical Comparative Data

CompoundKey Structural FeatureHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted In Vivo Clearance
Lead A Isopropyl group1546.2High
Analog B Cyclopropyl group5512.6Low-Moderate
Control Verapamil (High Clearance)< 10> 69.3High

The data clearly demonstrates that the bioisosteric replacement of the metabolically labile isopropyl group with a more robust cyclopropyl ring resulted in a >3.5-fold increase in metabolic stability. This is a common and powerful application of the cyclopropane moiety in drug design. [6][7]

Conclusion and Future Outlook

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a powerful and versatile building block for medicinal chemists. It offers a pre-packaged solution to several common problems in lead optimization, including poor metabolic stability, low potency, and undesirable physicochemical properties. By understanding the distinct bioisosteric roles of its three key components—the cyclopropane ring, the aminomethyl group, and the nitrile—researchers can make rational design choices to accelerate the development of safer and more effective drugs. The strategic incorporation of such conformationally restricted, multi-functional scaffolds represents a clear path away from "flat" aromatic molecules towards the more complex, three-dimensional chemical space where the next generation of therapeutics will be discovered.

References

  • Chem-Impex. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • Jordheim, L. P., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5419-5480. Available from: [Link]

  • Küttel, C., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1134. Available from: [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Available from: [Link]

  • Bentham Science. (2025). The Synthesis of Amide and its Bioisosteres. Bentham Science. Available from: [Link]

  • Reddy, P. A., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry, 9, S109-S114. Available from: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. Available from: [Link]

  • ResearchGate. (2010). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. Available from: [Link]

  • Yakugaku Zasshi. (2017). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi, 137(1), 27-34. Available from: [Link]

  • Preprints.org. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. Preprints.org. Available from: [Link]

  • Google Patents. (2013). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Scott, J. S., & Jones, C. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1148-1163. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]

  • Chinese Journal of Organic Chemistry. (2018). Application of Nitrile in Drug Design. SIOC Journals. Available from: [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Application of Nitrile in Drug Design. ResearchGate. Available from: [Link]

  • O'Duill, M., et al. (2016). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 22(37), 13293-13302. Available from: [Link]

  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1497. Available from: [Link]

  • Kumar, S., & S, S. K. (2022). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 54(2), 232-247. Available from: [Link]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available from: [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • RSC Publishing. (2021). Biosynthesis of cyclopropane in natural products. RSC Publishing. Available from: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • ResearchGate. (2025). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • RSC Publishing. (2021). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Publishing. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Analytical Precision 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a key building block in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Precision

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is a key building block in modern medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel pharmaceutical agents.[1] Its unique strained ring structure and functional groups necessitate robust and reliable analytical methods to ensure purity, quantify content, and identify potential impurities throughout the drug development lifecycle. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]

This guide provides an in-depth comparison of discrete analytical techniques for the characterization of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride. More importantly, it establishes a framework for the cross-validation of these methods—a critical process to verify that different validated methods produce consistent, reliable, and accurate results.[3] Such a comparison is essential when transferring methods between laboratories or when employing orthogonal techniques to build a more comprehensive analytical profile of the compound.[4][5][6]

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

Principle & Rationale

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its high efficiency, sensitivity, and applicability to a wide range of compounds.[7] For 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, a polar hydrochloride salt, RP-HPLC is ideal. We select a C18 stationary phase to provide sufficient hydrophobic retention. The mobile phase incorporates an acidic buffer to suppress the silanol activity of the stationary phase and ensure the primary amine of the analyte is consistently protonated, leading to sharp, symmetrical peaks. UV detection is employed at a low wavelength (210 nm) as the molecule lacks a significant chromophore.

Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Accurately weigh Reference Standard dissolve Dissolve and Dilute in Mobile Phase A prep_standard->dissolve prep_sample Accurately weigh Sample prep_sample->dissolve instrument Instrument Setup (C18 Column, Gradient, 210 nm) dissolve->instrument injection Inject 10 µL onto HPLC instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Assay & Purity integration->calculation GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Weigh Sample into Vial add_reagents Add Acetonitrile & BSTFA prep_sample->add_reagents heat_vial Heat at 70°C for 30 min add_reagents->heat_vial instrument Instrument Setup (DB-5ms Column, Oven Program) heat_vial->instrument injection Inject 1 µL into GC instrument->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (40-450 m/z) ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spectra Extract Mass Spectra of Peaks tic->mass_spectra identification Identify Impurities via Library Search mass_spectra->identification CrossValidation_Workflow cluster_hplc Method 1: HPLC cluster_gcms Method 2: GC-MS Sample Single Batch Sample (with known impurities) HPLC_Analysis Analyze Sample (n=3) Sample->HPLC_Analysis GCMS_Analysis Analyze Sample (n=3) Sample->GCMS_Analysis HPLC_Result Calculate % Purity & % Impurities HPLC_Analysis->HPLC_Result Compare Compare Results HPLC_Result->Compare GCMS_Result Calculate % Purity & % Impurities GCMS_Analysis->GCMS_Result GCMS_Result->Compare Criteria Apply Acceptance Criteria (% Difference < 15%) Compare->Criteria Conclusion Conclusion: Methods are Cross-Validated Criteria->Conclusion

Sources

Validation

Technical Comparison Guide: Validating the Mechanism of Action of 1-(Aminomethyl)cyclopropanecarbonitrile Hydrochloride

Executive Summary 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS: 1205544-78-0) is a specialized bifunctional pharmacophore scaffold used primarily in medicinal chemistry to introduce conformational restricti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride (CAS: 1205544-78-0) is a specialized bifunctional pharmacophore scaffold used primarily in medicinal chemistry to introduce conformational restriction into bioactive molecules.[1][2] Unlike its homolog 1-aminocyclopropanecarbonitrile (a key intermediate for Cathepsin K inhibitors like Odanacatib), this aminomethyl variant serves as a critical precursor for conformationally restricted GABA analogs and HIV integrase inhibitors .

By incorporating a cyclopropane ring between the aminomethyl group and the nitrile (a carboxylic acid surrogate), this compound exploits the Thorpe-Ingold effect to lock the molecular conformation, thereby enhancing binding affinity to targets such as the


 subunit of voltage-gated calcium channels or specific viral enzymes.

Part 1: Mechanism of Action (Pharmacological & Structural)

The "mechanism of action" for this compound is defined by its role as a structural bioisostere that modifies the pharmacodynamics and pharmacokinetics of the final drug candidate.

Conformational Restriction (The "Lock" Mechanism)

In linear GABA analogs, the flexible carbon chain allows for high entropic freedom, often resulting in non-specific binding. 1-(Aminomethyl)cyclopropanecarbonitrile introduces a rigid cyclopropane ring that:

  • Reduces Entropy Loss: Pre-organizes the molecule into a bioactive conformation, reducing the energy penalty upon binding to a receptor.

  • Defines Vectorial Alignment: Fixes the angle between the hydrogen-bond donor (amine) and the acceptor (nitrile/acid), typically mimicking the folded conformation of GABA.

Metabolic Stability

The cyclopropane ring is electronically unique (having significant


 character). Replacing a standard alkyl chain (e.g., ethyl or propyl) with a cyclopropane ring often:
  • Blocks

    
    -Oxidation:  Prevents rapid metabolic degradation.
    
  • Modulates Lipophilicity: Lowers logP compared to larger rings (like cyclohexane in Gabapentin), potentially altering Blood-Brain Barrier (BBB) penetration.

Pathway Visualization

The following diagram illustrates the structural relationship and mechanistic pathway from this scaffold to active GABA-ergic agents.

MoA_Pathway Scaffold 1-(Aminomethyl) cyclopropanecarbonitrile (CAS 1205544-78-0) Hydrolysis Chemical Transformation (Acid/Base Hydrolysis) Scaffold->Hydrolysis Precursor ActiveDrug 1-(Aminomethyl) cyclopropaneacetic acid (GABA Analog) Hydrolysis->ActiveDrug Yields Bioactive Core Target Target Interaction (Ca2+ Channel alpha2-delta) ActiveDrug->Target Binds via Conformational Lock

Caption: Transformation of the nitrile scaffold into the bioactive GABA analog, targeting calcium channels.

Part 2: Performance Comparison

This section compares the Cyclopropane Scaffold (derived from the subject compound) against the industry-standard Cyclohexane Scaffold (Gabapentin) and Linear Analogs (GABA).

Table 1: Pharmacophore Performance Metrics

FeatureCyclopropane Scaffold (Subject)Cyclohexane Scaffold (Gabapentin)Linear Analog (GABA)
Conformational Freedom High Restriction (Rigid)Moderate RestrictionHigh Flexibility (Floppy)
Binding Entropy Cost Low (Pre-organized)MediumHigh
Steric Bulk Low (Compact)High (Bulky)Minimal
Metabolic Stability High (Ring strain resists oxidation)HighLow (Rapid metabolism)
Primary Application High-Potency GABA Analogs Neuropathic Pain (High Dose)Neurotransmitter (Endogenous)
Key Insight: The "Goldilocks" Zone

While Gabapentin (cyclohexane) is a blockbuster drug, its large steric bulk requires high dosing (up to 3600 mg/day). The cyclopropane analog derived from 1-(Aminomethyl)cyclopropanecarbonitrile offers a smaller steric footprint, potentially allowing for higher potency at lower doses due to tighter binding in restricted pockets of the


 subunit.

Part 3: Experimental Validation Protocols

To verify the utility and identity of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride, the following protocols are recommended.

Protocol A: Structural Verification via Hydrolysis (Functional Assay)

Since the nitrile is a "masked" carboxylic acid, converting it to the corresponding amino acid confirms the scaffold's integrity.

Objective: Synthesize 1-(aminomethyl)cyclopropanecarboxylic acid to verify the nitrile reactivity.

  • Dissolution: Dissolve 100 mg of 1-(Aminomethyl)cyclopropanecarbonitrile HCl in 2 mL of 6M HCl.

  • Reflux: Heat the sealed vial to 100°C for 4 hours. (The nitrile hydrolyzes to the carboxylic acid).

  • Isolation: Evaporate the solvent under reduced pressure (SpeedVac or Rotavap).

  • Analysis: Resuspend the residue in D₂O for NMR analysis.

    • Success Criteria: Disappearance of the Nitrile peak (~118 ppm in

      
      C NMR) and appearance of the Carbonyl peak (~175 ppm).
      
Protocol B: In Vitro Stability Assay (Metabolic Resistance)

Compare the stability of the cyclopropane scaffold against a linear nitrile.

  • Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM) at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with acetonitrile.

  • Quantification: Analyze via LC-MS/MS.

  • Result Interpretation:

    • Cyclopropane Scaffold: Expect >80% remaining at 60 mins (High Stability).

    • Linear Analog: Expect <50% remaining (Rapid Oxidation).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-(Aminomethyl) cyclopropanecarbonitrile HCl Step1 Step 1: Acid Hydrolysis (6M HCl, 100°C, 4h) Start->Step1 Step2 Step 2: Solvent Evaporation Step1->Step2 Step3 Step 3: NMR Verification (Target: Carbonyl Peak) Step2->Step3

Caption: Step-by-step workflow for the structural validation of the nitrile group.

Part 4: Critical Distinction (Safety & Accuracy)

Warning: Do not confuse 1-(Aminomethyl)cyclopropanecarbonitrile (CAS 1205544-78-0) with 1-Aminocyclopropanecarbonitrile (CAS 127946-77-4).

  • 1-(Aminomethyl)...[1][3][4][5][6] (This Compound): Has a -CH2- spacer between the ring and the amine. Used for GABA analogs.

  • 1-Amino... (Alternative): Amine is directly attached to the ring. Used for Cathepsin K inhibitors (e.g., Odanacatib).[7]

Using the wrong intermediate will result in a failed synthesis due to incorrect chain length and pharmacophore alignment.

References

  • Synthonix. (n.d.). 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride Product Page. Retrieved from

  • ChemicalBook. (2024).[8] 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride Properties and CAS 1205544-78-0.[1][3][9][10] Retrieved from

  • Google Patents. (2011). EP2321319B1 - Antiviral compounds. (Demonstrates the use of cyclopropyl-nitrile scaffolds in HIV integrase inhibitors). Retrieved from

  • National Institutes of Health (NIH). (2019). XP13512, a novel gabapentin prodrug.[4] (Contextual reference for aminomethyl-cycloalkyl mechanism). Retrieved from

  • Matrix Fine Chemicals. (2024).[8][11] 1-Aminocyclopropanecarbonitrile Hydrochloride Data. (Reference for the distinction between the amino and aminomethyl variants). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride

As researchers and drug development professionals, our work with novel chemical entities like 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is foundational to discovery. This compound, a valuable reagent for intr...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is foundational to discovery. This compound, a valuable reagent for introducing unique cyclopropane scaffolds in medicinal chemistry, demands a rigorous and informed approach to laboratory safety.[1] Its structure, containing both an aminomethyl group and a nitrile functional group as a hydrochloride salt, presents a specific hazard profile that must be managed with precision.

This guide moves beyond a simple checklist. It provides a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around the handling of this compound, ensuring that every operational step is underpinned by a deep understanding of the "why" behind the "what."

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the intrinsic hazards of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride is the critical first step in constructing an effective PPE strategy. The primary risks arise from its chemical structure: the nitrile group, which can be toxic, and the hydrochloride salt form, which can exist as a fine, inhalable powder.[2][3]

The toxicological properties of this specific compound have not been fully investigated.[3] Therefore, we must operate under the precautionary principle, informed by data from structurally similar compounds and established principles of chemical safety. The available data indicates that this compound is harmful if swallowed or inhaled and causes significant skin and eye irritation.

Hazard Identification 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
GHS Pictograms
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
Analogue Compound Hazards A similar compound, 1-Amino-1-cyclopropanecarbonitrile hydrochloride, is classified as "Toxic if swallowed, in contact with skin or if inhaled."[2] This suggests a high potential for toxicity.

The Core PPE Ensemble: A Multi-Layered Defense

While engineering controls, such as a certified chemical fume hood, are the primary barrier against exposure, your PPE is the essential last line of defense. All handling of 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride must be conducted within a fume hood to mitigate inhalation risks.[4][5]

Primary Engineering Control
  • Chemical Fume Hood: Use a properly functioning and certified chemical fume hood for all weighing, transfer, and reaction setup procedures. This is non-negotiable.

Personal Protective Equipment
  • Hand Protection:

    • Gloves: Nitrile gloves are the standard for providing a robust barrier against a wide range of chemicals, including oils and acids.[6][7]

    • Protocol: Always wear nitrile gloves when handling the container or the compound itself. For tasks involving larger quantities or extended handling times, consider "double-gloving" (wearing two pairs of gloves) for added protection. Inspect gloves for any signs of degradation or punctures before use. Never reuse disposable gloves; change them immediately if you suspect contamination.[8]

  • Eye and Face Protection:

    • Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory.[9] They form a seal around the eyes to protect against splashes and airborne powder.

    • Face Shield: In situations where there is a higher risk of splashing, such as when handling solutions or transferring larger quantities, a face shield should be worn in addition to chemical splash goggles.[9]

  • Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect your skin and personal clothing from contamination.

    • Apron: For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • When all work is performed within a chemical fume hood, additional respiratory protection is typically not required.

    • However, in the rare event of a spill outside of a fume hood or if engineering controls are inadequate, respiratory protection is critical. The specific type must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9] For a solid powder, a NIOSH-approved N95 respirator may be appropriate, but a comprehensive risk assessment should be performed.

Operational Protocols: A Step-by-Step Guide to Safety

Procedural discipline is as important as the equipment itself. The following workflows are designed to minimize the risk of exposure and cross-contamination.

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent contaminating yourself. Always don PPE before entering the area where the chemical is handled and doff it before leaving.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Peel off away from body) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 wash_hands_after Wash Hands Thoroughly doff3->wash_hands_after start Start start->don1

Caption: PPE Donning and Doffing Workflow.

Emergency Response Plan

Immediate and correct action during an exposure is vital. All personnel must know the location and operation of safety showers and eyewash stations.

Exposure Type Immediate First Aid Protocol
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10][11] Seek medical attention if you feel unwell or if irritation persists.[2][10]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open and away from the eyeball.[10][12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor for medical advice.[2]
Ingestion Immediately call a poison center or doctor.[2][4] Rinse mouth with water.[2] Do NOT induce vomiting.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and downstream exposures.

PPE and Waste Disposal

All disposable materials that have come into contact with 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride are considered hazardous waste. This includes nitrile gloves, contaminated paper towels, and weighing papers.

  • Contaminated PPE: Disposable gloves should never be reused.[8] After use, they must be placed in a designated hazardous waste container.[13]

  • Chemical Waste: The compound itself and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Compliance: All chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Disposal_Pathway start Waste Generated contaminated Is it contaminated with 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride? start->contaminated hw_bin Place in Labeled Hazardous Waste Container contaminated->hw_bin Yes trash_bin Dispose in Regular Trash contaminated->trash_bin No ehs_pickup Arrange for EHS Waste Pickup hw_bin->ehs_pickup

Caption: Waste Disposal Decision Pathway.

By integrating these principles of hazard assessment, multi-layered defense, and procedural discipline, you establish a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • LookChem. (n.d.). Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- Safety Data Sheets (SDS).
  • Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 10). Safety Data Sheet.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Aminocyclopropanecarbonitrile Hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Amino-1-cyclopropanecarbonitrile 97.
  • Unspecified Source. (2025, October 23). How to Choose PPE for Chemical Work.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Unspecified Source. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
  • NJ.gov. (n.d.). Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY.
  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Unspecified Source. (n.d.). Nitrile Gloves Recycling and Recycling Equipment.
  • Unspecified Source. (2024, April 1). Safety Data Sheet.
  • University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves.
  • MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Chem-Impex. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • Chemsrc. (2025, August 21). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride.
  • BLD Pharm. (n.d.). 1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride.
  • PubChem. (n.d.). 1-(aminomethyl)cyclopropane-1-carbonitrile hydrochloride.
  • Capot Chemical. (n.d.). MSDS of 1-aMinomethyl-cyclopropanecarbonitrile hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Aminomethyl)cyclopropanecarbonitrile hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.